Product packaging for 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;iron(2+)(Cat. No.:CAS No. 21393-59-9)

2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;iron(2+)

Cat. No.: B13738367
CAS No.: 21393-59-9
M. Wt: 345.06 g/mol
InChI Key: JVXHQHGWBAHSSF-UHFFFAOYSA-K
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Description

2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;iron(2+) is a useful research compound. Its molecular formula is C10H13FeN2O8- and its molecular weight is 345.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FeN2O8- B13738367 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;iron(2+) CAS No. 21393-59-9

Properties

CAS No.

21393-59-9

Molecular Formula

C10H13FeN2O8-

Molecular Weight

345.06 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;iron(2+)

InChI

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-3

InChI Key

JVXHQHGWBAHSSF-UHFFFAOYSA-K

Canonical SMILES

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2]

Related CAS

15651-72-6 (Parent)

Origin of Product

United States

Coordination Chemistry and Ligand Properties of Iron Edta Complexes

EDTA, an aminopolycarboxylic acid, functions as a potent chelating agent widely utilized for its capacity to form stable 1:1 complexes with numerous metal ions. jove.comjove.comuoanbar.edu.iq The deprotonated form, EDTA⁴⁻, is the active species in complex formation at elevated pH levels. jove.comjove.com This tetraanionic ligand coordinates to a metal center via its two nitrogen atoms and four carboxylate oxygen atoms. jove.comquora.com

Iron commonly exists as Fe(II) and Fe(III) in the presence of EDTA. The coordination chemistry is influenced by the iron's oxidation state and the pH of the medium. wikipedia.org Fe(III)-EDTA complexes are characterized by their high stability, which is significantly greater than that of Fe(II)-EDTA. inchem.org This stability is vital for applications requiring soluble and accessible iron. wikipedia.orgsmolecule.com

Structural Isomerism and Geometric Considerations of Iron Edta

Spectroscopic Probes of Electronic Structure and Coordination Environment

A range of spectroscopic techniques are employed to elucidate the electronic structure, coordination environment, and dynamic behavior of Iron-EDTA complexes in both solid and solution phases. These methods offer critical insights into the nature of the metal-ligand interactions and the structural characteristics of these compounds.

Raman Spectroscopy for Solution Structure Elucidation

Raman spectroscopy is a valuable technique for analyzing the vibrational modes of molecules, providing structural information, particularly for complexes in solution. For Iron(III)-EDTA complexes, the Raman spectrum in the 300–600 cm⁻¹ range is particularly informative for determining the coordination geometry. oup.comresearchgate.net

Studies have demonstrated that complexes with a sexidentate EDTA ligand display a single intense band around 470 cm⁻¹ within the 450–500 cm⁻¹ region. oup.com Conversely, complexes where EDTA acts as a quinquedentate ligand show two intense bands in this spectral range. oup.com This distinction in Raman features allows for the determination of the EDTA ligand's denticity in solution. oup.com

The wavenumber difference between two prominent bands in the 450–600 cm⁻¹ region can also indicate the coordination number of the iron(III) center. oup.com Differences between 32 and 42 cm⁻¹ are characteristic of heptacoordinate complexes, while a 62 cm⁻¹ difference is observed for hexacoordinate complexes. oup.com Raman spectra of Fe(III)-EDTA solutions suggest that alkali metal and acid salts of [Fe(EDTA)]⁻ exist as sexidentate heptacoordinate complex ions in water. oup.com

Characteristic Raman spectral data for Iron(III)-EDTA complexes:

EDTA CoordinationNumber of Intense Bands (450-500 cm⁻¹)Characteristic Band Position(s)
Sexidentate1~470 cm⁻¹ oup.com
Quinquedentate2Two intense bands in the region oup.com
Coordination NumberWavenumber Difference (450-600 cm⁻¹)
Heptacoordinate32 - 42 cm⁻¹ oup.com
Hexacoordinate62 cm⁻¹ oup.com

Electron Paramagnetic Resonance (EPR) Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including iron complexes with unpaired electrons. High-spin Fe(III) (S = 5/2) and high-spin Fe(II) (S = 2) are paramagnetic and amenable to EPR analysis.

EPR studies have been conducted on Iron-EDTA complexes, focusing on species such as dimeric complexes. For example, EPR has been used to investigate oxo-bridged Fe(III) dimers with EDTA, like Na₄[{Fe(EDTA)}₂O]·12H₂O. acs.orgresearchgate.net These studies can determine parameters such as the antiferromagnetic coupling constant (J) between the iron centers. acs.orgresearchgate.net For Na₄[{Fe(EDTA)}₂O]·12H₂O, variable temperature EPR spectra have yielded an antiferromagnetic coupling constant of approximately -101 cm⁻¹. acs.org

High-frequency EPR (HFEPR) provides detailed information on zero-field splitting (ZFS) parameters (D and E). nih.gov HFEPR can determine the D value for high-spin Fe(III)-EDTA (S = 5/2) by analyzing the outermost signal. nih.gov Studies on an Fe(II)-NO-EDTA complex, characterized as an S = 3/2 system, used HFEPR at 345 GHz to determine a large D value (11.5 cm⁻¹) and an E value (0.1 cm⁻¹). nih.gov

EPR has also been applied to study the interactions of Fe(III)-EDTA with other substances, such as in investigations of the antioxidant properties of ascorbic acid in the presence of Fe³⁺/EDTA. nih.gov EPR detected an increase in the ascorbyl free radical signal upon the addition of Fe³⁺/EDTA, indicating radical generation. nih.gov

Selected EPR findings:

Complex TypeSpin State (S)TechniqueKey Parameter(s)Value(s)Reference
[{Fe(EDTA)}₂O]⁴⁻ dimerVariable Temperature EPRAntiferromagnetic coupling constant (J)~ -101 cm⁻¹ acs.org
Fe(III)-EDTA5/2HFEPRD valueDetermined from outermost signal nih.gov
Fe(II)-NO-EDTA3/2HFEPR (345 GHz)D, E, g-valuesD = 11.5 cm⁻¹, E = 0.1 cm⁻¹, gx=gy=gz=2.0 nih.gov

Variable-Temperature-Variable-Field (VTVH) Magnetic Circular Dichroism (MCD) Studies

Variable-Temperature-Variable-Field (VTVH) Magnetic Circular Dichroism (MCD) spectroscopy is a potent technique for investigating the electronic structure of paramagnetic metal complexes, particularly for determining ground state properties and extracting ZFS parameters. VTVH MCD is often used in conjunction with other spectroscopic and theoretical methods for a comprehensive understanding of electronic and magnetic characteristics.

VTVH MCD has been utilized in detailed spectroscopic studies of Iron-EDTA complexes, including the Fe(III)-EDTA-peroxide complex, [Fe(EDTA)(O₂)]³⁻. acs.orgmpg.deresearchgate.netfigshare.com This technique facilitates the identification of excited states and the determination of their polarization within the principal axis system of the D-tensor. acs.orgmpg.de

For the high-spin Fe(III)-EDTA-peroxide complex (S = 5/2), VTVH MCD studies have successfully simulated magnetization curves across a range of temperatures and fields, allowing for spectral assignments. acs.org These studies have aided in identifying ligand field (sextet→quartet) and ligand-to-metal charge transfer (LMCT) bands. acs.orgmpg.de The polarization of these bands, derived from VTVH MCD, can be correlated with a molecular axis system, assisting in band assignments and providing insights into bonding. mpg.de

Combined with EPR and other techniques, VTVH MCD has provided information on the ZFS parameters for these complexes. For [Fe(EDTA)(O₂)]³⁻, EPR indicated a negative ZFS with D = -1.0 ± 0.25 cm⁻¹ and E/D = 0.21. acs.orgmpg.de VTVH MCD helps to refine and confirm these parameters and their orientation. mpg.de

Key findings from VTVH MCD studies on [Fe(EDTA)(O₂)]³⁻:

Spectroscopic FeatureInformation Gained
Excited states below 35,000 cm⁻¹Identification of ligand field (sextet→quartet) and LMCT transitions acs.orgmpg.de
Polarization of LMCT bandsRelated to molecular axis system for band assignments mpg.de
MCD magnetization curvesSimulation provides insights into electronic structure and ZFS acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation and Oxidation State Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for studying the formation of metal complexes and monitoring changes in the oxidation state of metal ions in solution. Complex formation often leads to characteristic changes in the UV-Vis absorption spectrum compared to the free metal ion or ligand due to new electronic transitions or shifts in existing ones.

Fe(III)-EDTA complexes exhibit characteristic absorption in the UV-Vis region, resulting in their yellowish-brown color in aqueous solutions. wikipedia.org The formation of the Fe(III)-EDTA complex can be monitored by UV-Vis spectroscopy, as it shows a distinct absorbance peak. researchgate.net For Fe³⁺-EDTA, a strong absorbance peak (λmax) is observed at 254 nm. researchgate.net This specific absorbance allows for the spectrophotometric determination of iron concentration when complexed with EDTA. researchgate.net

UV-Vis spectroscopy can also be used to study the competition between EDTA and other ligands for iron binding. princeton.edu By observing changes in the UV-Vis spectra upon the addition of different ligands to an iron-EDTA solution, the relative affinities can be assessed. princeton.edu

Furthermore, UV-Vis spectroscopy is employed to monitor redox reactions involving Iron-EDTA complexes. Changes in the iron's oxidation state (Fe(II) ⇌ Fe(III)) result in different electronic configurations and thus different UV-Vis absorption properties, allowing for the monitoring of processes like the reduction of Fe(III)-EDTA to Fe(II)-EDTA. smolecule.commdpi.com UV-Vis spectroscopy has been used to follow the degradation of compounds in the presence of Iron-EDTA, where iron redox cycling is involved. mdpi.com

UV-Vis spectroscopy is also used to determine the stability constants of Fe(III)-ligand complexes, including Fe(III)-EDTA. A novel UV-Vis spectroscopy method has been developed for determining conditional stability constants (Kcond) under neutral conditions. nih.gov For Fe(III)-EDTA at pH 6.5, a log Kcond of 7.08 has been reported using this method. nih.gov

UV-Vis spectroscopic data:

Complex/SpeciesCharacteristic UV-Vis FeatureWavelength (λmax)
Fe(III)-EDTA complexStrong absorbance peak254 nm researchgate.net
ComplexpHConditional Stability Constant (log Kcond)Reference
Fe(III)-EDTA6.57.08 nih.gov

Thermodynamics and Kinetics of Iron-EDTA Complexation

The interaction between iron ions and EDTA is characterized by specific thermodynamic and kinetic properties, which dictate the stability and reactivity of the resulting complexes.

Stability Constants and Conditional Formation Constants

Stability constants, also known as formation constants or binding constants, are equilibrium constants that quantify the strength of the interaction between a metal ion and a ligand in solution. wikipedia.org For Iron-EDTA, the formation constant (Kf) describes the equilibrium between the metal ion, the ligand, and the metal-ligand complex. The fully deprotonated form of EDTA (Y4-) is generally considered the species that complexes with metal ions, particularly at high pH. jove.com

The stability of metal-EDTA complexes is significantly influenced by pH because EDTA can exist in various protonated forms depending on the acidity of the solution. jove.com The conditional formation constant (Kf') is a pH-dependent value that accounts for the fraction of EDTA in the fully deprotonated form available for complexation at a specific pH. jove.com A higher pH generally leads to a higher conditional formation constant and, consequently, a more stable metal-EDTA complex. jove.com

Conditional stability constants are crucial for assessing complex stability in specific conditions, particularly for Fe(III) complexes prevalent in environmental matrices like surface water and wastewater. nih.gov Studies have determined conditional stability constants for Fe(III)-EDTA under neutral conditions (pH 6.5), showing it to be significantly higher than for complexes with other ligands like NTA or oxalic acid. nih.gov

Log Kcond for Fe(III) with Various Ligands at pH 6.5
Ligandlog Kcond
EDTA7.08
NTA4.67
Oxalic Acid4.32
Tetracycline4.28
Kanamycin3.07

*Data based on research findings at pH 6.5. nih.gov

Ligand Exchange Mechanisms with Competing Metal Ions

In complex systems containing multiple metal ions and ligands, competitive complexation reactions can significantly influence the speciation of Iron-EDTA. bibliotekanauki.pl Ligand exchange reactions involve the displacement of EDTA from the Iron-EDTA complex by another metal ion or ligand, or vice versa. These reactions are governed by the relative stabilities of the complexes formed and the kinetics of the exchange processes. rsc.org

The distribution of different metal-EDTA complexes in a solution depends on factors such as the abundance of cations and competing ligands (e.g., hydroxide (B78521) anions and humic acids), the form in which EDTA is present, the relative stabilities of the metal-EDTA complexes, and the rate of ligand exchange. industrialchemicals.gov.au For kinetically labile complexes, the thermodynamic stability with all present ligands and metal ions is a key factor in determining the outcome of ligand exchange reactions. rsc.org

For instance, in systems containing divalent cations like Zn2+ and Ca2+, which also form stable complexes with EDTA, competitive complexation can alter iron speciation, especially in neutral and weakly alkaline solutions. bibliotekanauki.pl If there is a deficit of EDTA relative to the competing metal ions, precipitation of sparingly soluble iron compounds may occur. bibliotekanauki.pl

Ligand exchange can occur via associative or dissociative mechanisms, often involving transient ternary complexes. rsc.org While conditional constants provide a way to predict complexing power, speciation modeling is necessary to accurately account for competition in systems with multiple metals and ligands. tandfonline.com

Redox Chemistry of Iron(II)-EDTA and Iron(III)-EDTA Systems

The redox chemistry of Iron-EDTA complexes involves the interconversion between the Fe(II)-EDTA and Fe(III)-EDTA species. The redox potential of the Fe(III)/Fe(II)-EDTA couple is significantly influenced by the presence of the EDTA ligand. researchgate.net

The standard redox potential of the Fe(III)/Fe(II) aqua couple is +0.771 V. thaiscience.info However, in the presence of EDTA, the reduction potential of the Fe(III)-Fe(II) redox couple decreases. researchgate.net This is because EDTA stabilizes Fe(III) more strongly than Fe(II). researchgate.net The redox potential of the Fe(III)-EDTA/Fe(II)-EDTA couple is reported to be around +0.08 V to +0.129 V, which is considerably lower than that of the aqua ions. nih.govrsc.org

The redox potential of the Fe(II/III)-EDTA system is also pH-dependent. researchgate.net At low pH (<3.8), the formal potential decreases with increasing pH. researchgate.net In the pH range of 3.8 to 6.8, the half-wave potential remains relatively constant, indicating that the Fe(II) and Fe(III)-EDTA complexes are primarily involved in electrochemical oxidation-reduction without other significant chemical processes. researchgate.net Above pH 6.8, the half-wave potential shifts to more negative values, which is attributed to the hydrolysis of Fe(III)-EDTA and the formation of species like [FeIII(EDTA)(OH)]2-, which have a more negative redox potential. researchgate.net

The oxidation of Fe(II)-EDTA by oxygen has been studied, and the kinetics are influenced by factors such as temperature, pH, and ionic strength. researchgate.net The reaction can be first or second order in Fe(II)-EDTA depending on its concentration. researchgate.net

Approximate Redox Potentials of Iron Couples
Iron CoupleApproximate Standard Potential (V vs NHE)
Fe(III)/Fe(II) (Aqua)+0.771
Fe(III)-EDTA/Fe(II)-EDTA+0.08 to +0.129

*Values are approximate and can vary depending on conditions. thaiscience.infonih.govrsc.org

Speciation Modeling and Experimental Verification in Complex Matrices

Understanding the speciation of Iron-EDTA in complex matrices, such as environmental or biological systems, is crucial for predicting its behavior and interactions. Chemical speciation refers to the distribution of a chemical element among different chemical species. Modeling and experimental verification techniques are employed to determine the forms of Iron-EDTA present under various conditions.

Influence of pH on Iron-EDTA Speciation

pH is a primary factor influencing the speciation of Iron-EDTA complexes. As discussed in Section 2.3.1, the protonation state of the EDTA ligand changes with pH, affecting its ability to complex with iron ions. jove.com

Speciation modeling, often performed using software like Visual MINTEQ, can predict the distribution of different iron species, including Fe-EDTA complexes, as a function of pH. bibliotekanauki.plresearchgate.net These models consider dissociation, complexation, and precipitation reactions that occur in solution. researchgate.net

At acidic pH, soluble forms of iron tend to predominate. researchgate.net The speciation of dissolved iron in NaFeEDTA solutions is predicted to consist virtually only of anionic Fe(II)-EDTA complexes, with slight precipitation occurring at higher pH values around 8. bibliotekanauki.pl

The pH also affects the redox potential of the Fe(II/III)-EDTA couple, which in turn influences the relative proportions of Fe(II)-EDTA and Fe(III)-EDTA species under equilibrium conditions. researchgate.net

Impact of Competing Ligands and Metal Ions on Iron-EDTA Distribution

The presence of competing ligands and other metal ions in a complex matrix significantly impacts the distribution of Iron-EDTA species. researchgate.net EDTA is a strong chelating agent that can form stable complexes with a wide range of metal cations. bibliotekanauki.pl

In systems containing other metal ions that form stable complexes with EDTA, such as Ca2+, Mg2+, and Zn2+, competitive binding for the available EDTA can alter the speciation of iron. bibliotekanauki.pl This competition can lead to a decrease in the concentration of Iron-EDTA complexes and potentially the formation of precipitates if the concentration of competing ions is high and EDTA is limited. bibliotekanauki.pl

Speciation modeling is essential for predicting the effects of competitive reactions on iron speciation in complex systems. bibliotekanauki.pl These models can account for the presence of multiple metal ions and ligands and their respective stability constants and concentrations. tandfonline.com Experimental verification, such as through techniques that measure the concentrations of different species, is necessary to validate the predictions of speciation models in complex matrices.

The adsorption behavior of metal-EDTA complexes onto solid phases, such as metal oxides, is also influenced by pH and the presence of competing species. acs.org Fe(III)-EDTA is known to adsorb onto various oxides over a wide pH range and can be a major adsorbed EDTA species at pH greater than 7. acs.org

Factors Influencing Iron-EDTA Speciation
FactorInfluence
pHAffects EDTA protonation, conditional stability constants, and redox potential, influencing the distribution of Fe(II)-EDTA and Fe(III)-EDTA and overall solubility.
Competing LigandsLigands with significant affinity for iron can compete with EDTA for complex formation, reducing the concentration of Iron-EDTA complexes.
Competing Metal IonsMetal ions that form stable complexes with EDTA can compete for the ligand, altering iron speciation and potentially leading to precipitation if EDTA is limiting.
Redox ConditionsThe prevailing redox potential determines the relative proportions of Fe(II)-EDTA and Fe(III)-EDTA species.
ConcentrationsThe total concentrations of iron, EDTA, competing ligands, and metal ions influence the equilibrium distribution of species.

Photochemical Influence on Iron Speciation

Iron-EDTA complexes, particularly Fe(III)-EDTA, are known to be photoactive, meaning they can undergo chemical transformations upon exposure to light. researchgate.net These complexes possess light absorption bands that overlap with the wavelengths present in sunlight, contributing to their photochemical reactivity in natural waters. researchgate.net Photochemical transformation is recognized as one of the pathways for the degradation of EDTA in surface water environments. researchgate.net

The photolysis of Fe(III)-EDTA is initiated by a ligand-to-metal charge transfer (LMCT) reaction, where an electron is transferred from the EDTA ligand to the Fe³⁺ center. researchgate.net This process can lead to the generation of reactive oxygen species (ROS). researchgate.net The efficiency of this photochemical process is influenced by several factors, including pH and the wavelength of irradiation. researchgate.netresearchgate.netnih.gov Studies have shown that the quantum yields for Fe(III)-EDTA photolysis tend to be higher at acidic pH compared to neutral or basic conditions, and they vary depending on the specific wavelength of light. researchgate.netresearchgate.net

A significant consequence of the photodegradation of Fe(III)-EDTA is the release of Fe³⁺ as a free ionic species into the solution. researchgate.netpublish.csiro.au This released iron can then participate in other chemical processes, such as precipitation or competing with other metal ions for binding to available ligands. researchgate.netpublish.csiro.au The rate at which this photodegradation occurs is also dependent on experimental conditions, including light intensity, spectral composition, and the concentrations of both iron(III) and EDTA. publish.csiro.au Furthermore, the photoreduction of organic iron-ligand complexes like Fe-EDTA is considered a crucial pathway for the production of Fe²⁺ in the euphotic zone of aquatic environments. copernicus.org Fe(III)-EDTA complexes have also been observed to undergo photodecarboxylation upon irradiation. cdnsciencepub.com

Theoretical and Computational Investigations of Iron-EDTA Complexes

Theoretical and computational methods, such as Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), play a vital role in understanding the properties and behavior of Iron-EDTA complexes at a molecular level. mdpi.comsemanticscholar.org These approaches provide insights into their electronic structure, stability, and decomposition pathways that may be difficult to obtain solely through experimental methods.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and stability of chemical compounds, including Iron-EDTA complexes. rsc.orgnih.govresearchgate.netmdpi.comsemanticscholar.orgresearchgate.netacs.orgnih.govrsc.org DFT calculations are frequently employed to optimize the molecular structures of these complexes, providing detailed information about their geometries. mdpi.comsemanticscholar.orgnih.gov

Beyond structural optimization, DFT is instrumental in analyzing the electronic properties of Iron-EDTA, such as binding affinity, kinetic stability, electrical properties, and chemical reactivity descriptors like electron affinity and band gap. researchgate.netresearchgate.netrsc.org The results from DFT calculations on binding energies have been shown to correlate with experimental stability constants for metal-chelator complexes. researchgate.net Specific DFT functionals, such as B3LYP, are commonly used for these calculations, including studies on electronic structure and spectroscopy. nih.gov DFT can also be used to predict the relative stabilities of different coordination environments around the iron center. rsc.org Time-dependent DFT (TD-DFT) based simulations are utilized to interpret the electronic structure information obtained from spectroscopic experiments. acs.orgnih.gov

Ab Initio Molecular Dynamics (AIMD) for Decomposition Pathways

Ab Initio Molecular Dynamics (AIMD) simulations provide a dynamic view of chemical processes, allowing researchers to investigate the decomposition pathways and kinetics of Iron-EDTA complexes. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net These simulations track the movement of atoms over time based on forces calculated from quantum mechanics, offering insights into bond breaking and formation events during decomposition.

Studies utilizing AIMD have shown that Fe(EDTA)⁻ complexes decompose more slowly compared to structurally similar complexes like Fe(EDTMP)⁻ (Iron-ethylenediaminetetramethylenephosphonate). mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net AIMD simulations can reveal the sequence of bond cleavages during thermal decomposition, such as the breaking of C-C bonds within the carboxylic acid groups and Fe-N bonds. mdpi.comsemanticscholar.org For instance, one study observed C-C bond breaking in a perpendicular carboxyl group after 1000 ps in a molecular dynamics trajectory of Fe(EDTA)⁻ at high temperatures. mdpi.com

Quantum Chemistry Calculations of Free Energy and Reactivity

Quantum chemistry calculations are employed to quantify the thermodynamics of processes involving Iron-EDTA complexes, particularly focusing on free energy changes and their implications for reactivity. mdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netnih.govnih.govrsc.orgosti.gov These calculations can determine the free energy associated with the binding of iron to EDTA and the subsequent release of iron ions. mdpi.comresearchgate.netnih.gov

Comparative studies using quantum chemistry have demonstrated that the Fe(III)-EDTA complex is thermodynamically more stable than complexes with other ligands like citrate. mdpi.comresearchgate.netnih.govnih.gov For example, calculations have shown that the free energy of the Fe(III)-EDTA ensemble is approximately 15.8 kcal/mol lower than that of the Fe(III)-citrate complex. mdpi.comresearchgate.netnih.govnih.gov This higher thermodynamic stability of Fe(III)-EDTA correlates with a lower propensity for iron release, which can result in slower reaction rates in processes that require free iron ions. mdpi.comresearchgate.netnih.govnih.gov

Quantum chemistry calculations are also valuable for exploring reaction kinetics and mechanisms by determining the energy barriers for different reaction steps, such as electron transfer processes. rsc.orgosti.gov Calculations of parameters like redox potential and reorganization energy can further aid in understanding the factors that influence reaction rates. unl.edu Additionally, quantum chemical methods can be applied to predict adsorption behavior and investigate the chemical characteristics and reactivity of EDTA in various contexts. researchgate.netrsc.org

Synthesis and Characterization Methodologies for Iron Edta and Derivatives

Advanced Synthetic Routes for Iron-EDTA Complexes

The synthesis of Iron-EDTA complexes typically involves the reaction between an iron salt and EDTA or its sodium salt in aqueous solution. The specific iron oxidation state used (Fe(II) or Fe(III)) and the reaction conditions, such as pH and temperature, influence the resulting complex.

Precipitation-Based Synthesis Methods

Precipitation is a common method for synthesizing Iron-EDTA complexes. This approach often involves mixing solutions of an iron salt and a sodium salt of EDTA, followed by inducing precipitation of the complex. For instance, sodium trihydrate iron(III) ethylenediaminetetraacetate (B1237979) (Na[Fe(EDTA)]·3H₂O) can be synthesized by mixing solutions of iron(III) chloride hexahydrate and disodium (B8443419) ethylenediaminetetraacetate (Na₂H₂EDTA) scribd.comrsc.org. The reaction typically involves dissolving Na₂H₂EDTA in water with sodium hydroxide (B78521) to form the EDTA⁴⁻ anion, followed by the addition of an iron(III) salt solution scribd.comrsc.orgcuhk.edu.hkscribd.com. Gentle heating can aid in dissolving the reactants and subsequently precipitate the yellow powder of the iron(III)-EDTA complex upon concentrating the solution scribd.comcuhk.edu.hkscribd.com. The precipitated product is then collected, washed, and dried scribd.comcuhk.edu.hkscribd.com.

Another approach involves preparing ferric hydroxide from the reaction of an iron(III) salt with sodium hydroxide, and then reacting the ferric hydroxide with Na₂EDTA solution at elevated temperatures (e.g., 100°C) alfa-chemistry.com. The pH is typically adjusted to facilitate the reaction and subsequent precipitation alfa-chemistry.com.

Here is a representative synthesis procedure for Na[Fe(EDTA)]·3H₂O based on precipitation scribd.comrsc.orgcuhk.edu.hkscribd.com:

ReactantAmount (g)Moles (approx.)Solvent (cm³)Notes
NaOH0.40.0110Dissolved in water
Na₂H₂EDTA·2H₂O3.80.01Added to NaOH solution
Iron(III) chloride hexahydrate2.50.0095Dissolved in water, added to EDTA solution

Procedure steps typically include:

Dissolving NaOH in water, followed by the addition of Na₂H₂EDTA·2H₂O and gentle heating to dissolve the solid scribd.comrsc.orgcuhk.edu.hkscribd.com.

Dissolving iron(III) chloride hexahydrate in water and adding it to the EDTA solution with swirling scribd.comrsc.orgcuhk.edu.hkscribd.com.

Gently boiling the mixture to evaporate water and precipitate the yellow product scribd.comrsc.orgcuhk.edu.hkscribd.com.

Cooling the solution and collecting the precipitate by suction filtration scribd.comrsc.orgcuhk.edu.hkscribd.com.

Washing the product with ice water and ethanol, followed by drying scribd.comrsc.orgcuhk.edu.hkscribd.com.

Role of pH in Controlled Synthesis and Particle Morphology

The pH of the synthesis medium plays a crucial role in the formation and properties of Iron-EDTA complexes and related iron-containing compounds synthesized in the presence of EDTA. In the synthesis of iron hexacyanoferrate (FeHCF) particles with EDTA, adjusting the synthesis pH significantly affects particle morphology and size rsc.orgrsc.org. The presence of EDTA influences the kinetics of nucleation and crystal growth rsc.org. At higher pH, the formation of crystal nuclei can be more inhibited by EDTA, leading to increased crystal size rsc.org.

Studies on the synthesis of iron oxide nanoparticles, such as hematite (B75146), also highlight the importance of pH in controlling particle size and morphology mdpi.com. While these studies focus on iron oxides rather than Iron-EDTA complexes themselves, they illustrate the general principle that pH, often in conjunction with chelating agents like EDTA, can be used to control the precipitation process and the characteristics of the solid product mdpi.com. For instance, in the precipitation of iron(III) hydroxide, commonly used alkalis include sodium hydroxide, ammonium (B1175870) solution, and potassium hydroxide, which increase the pH and lead to precipitate formation mdpi.com. The pH level can influence particle shape, with higher pH potentially leading to cubic shapes in some iron oxide systems synthesized via precipitation mdpi.com.

In the context of Iron-EDTA complex formation, the stability of the complex is also pH-dependent google.comconicet.gov.ar. The degree of metal-EDTA complex formation is influenced by the stability constant of the complex and the environmental pH conicet.gov.ar. Maintaining a suitable pH is essential for the complex to remain stable and prevent the precipitation of other iron compounds nih.gov.

Synthesis of Functionalized Iron-EDTA Derivatives

Functionalized Iron-EDTA derivatives involve modifying the EDTA ligand or incorporating the Iron-EDTA complex into a larger structure or material. This functionalization can impart new properties or enhance existing ones for specific applications.

One approach involves synthesizing EDTA derivatives with additional functional groups before complexing them with iron. For example, ligands bearing benzyloxymethylene (BOM) groups attached to the acetic arms of EDTA (EDTA-BOM and EDTA-BOM₂) have been synthesized acs.orguniupo.it. These functionalized ligands are then reacted with iron(III) nitrate (B79036) in aqueous solution at a controlled pH to form the corresponding iron(III) complexes acs.orguniupo.it. The synthesis typically involves reacting the functionalized ligand with an iron(III) salt at an acidic pH (e.g., pH 2-2.5), followed by adjusting the pH to neutral or basic conditions to precipitate and filter out any unreacted iron(III) acs.orguniupo.it.

Another strategy involves functionalizing a support material with EDTA and then complexing it with iron ions to create an Iron-EDTA modified material. For instance, EDTA-functionalized magnetic chitosan (B1678972) has been synthesized by binding EDTA dianhydride onto magnetic chitosan particles tandfonline.com. This material can then be used to adsorb metal ions tandfonline.com. Similarly, EDTA-functionalized carbon dots (CDs) have been synthesized and subsequently coordinated with various metal ions, including Fe³⁺, to create nanozymes acs.org. The synthesis of EDTA-functionalized polyacrylonitriles has also been reported, where EDTA dianhydride reacts with amine or hydroxyl functionalized polyacrylonitrile (B21495) researchgate.netsid.ir. These functionalized polymers can then form complexes with metal ions researchgate.netsid.ir.

The synthesis of these functionalized derivatives often requires careful control of reaction conditions, including temperature, reaction time, and the molar ratios of reactants, to achieve the desired functionalization and complex formation acs.orguniupo.ittandfonline.comresearchgate.netsid.ir.

Characterization of Synthesized Iron-EDTA Materials

Characterization of synthesized Iron-EDTA complexes and their derivatives is crucial to confirm their structure, composition, and properties. Various analytical techniques are employed for this purpose.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure and phase composition of synthesized materials, including Iron-EDTA complexes and iron-containing materials synthesized with EDTA tandfonline.comiwaponline.comunesp.brnih.govscielo.brresearchgate.net. By analyzing the diffraction pattern, which consists of a series of peaks at specific angles (2θ), researchers can identify the crystalline phases present and determine parameters such as lattice constants and crystallite size.

For crystalline Iron-EDTA complexes like Na[Fe(EDTA)]·3H₂O, XRD can confirm the formation of the expected crystalline phase rsc.org. In studies involving iron oxide nanoparticles synthesized with EDTA, XRD is used to confirm the spinel structure of magnetite (Fe₃O₄) or identify other iron oxide phases like maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃) iwaponline.comunesp.brnih.govscielo.br. The presence of sharp diffraction peaks indicates a higher crystalline nature of the prepared materials iwaponline.com. Changes in peak broadening in XRD patterns can also provide information about the crystallite size, with broader peaks suggesting smaller crystallite sizes nih.gov.

In the characterization of functionalized materials, such as EDTA-functionalized magnetic chitosan or carbon dots, XRD can help confirm the presence of the underlying crystalline core material (e.g., Fe₃O₄ nanoparticles) and assess whether the functionalization process altered the core's crystalline structure tandfonline.comiwaponline.com.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Interaction

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in a compound and to investigate the interactions between the metal center and the ligand in coordination complexes like Iron-EDTA conicet.gov.ariwaponline.comunesp.briwaponline.comrevmaterialeplastice.ro. FTIR spectroscopy measures the vibrations of chemical bonds, and the resulting spectrum shows characteristic absorption bands corresponding to specific functional groups.

In Iron-EDTA complexes, FTIR spectroscopy can confirm the presence of the EDTA ligand and provide insights into how it is coordinated to the iron ion conicet.gov.ar. The vibrational modes of the carboxylate groups (C=O and C-O) and the nitrogen atoms in EDTA are particularly informative. Changes in the position, intensity, and shape of these bands upon complexation with iron indicate the involvement of these groups in coordination conicet.gov.ar.

For functionalized Iron-EDTA derivatives or materials, FTIR spectroscopy is essential to confirm the successful grafting or attachment of EDTA or functionalized EDTA to the support material tandfonline.comiwaponline.comunesp.briwaponline.comrevmaterialeplastice.ro. New bands associated with the functionalizing agent (EDTA or its derivative) should appear in the spectrum of the modified material unesp.brrevmaterialeplastice.ro. Shifts in the characteristic bands of both the support material and the functionalizing agent can provide evidence of chemical interaction or bonding between them iwaponline.comrevmaterialeplastice.ro. For example, in EDTA-functionalized magnetic nanoparticles, FTIR analysis can confirm the functionalization by the development of new bands associated with EDTA and indicate that the interaction occurs via the carboxylate anion unesp.br.

Here is a conceptual representation of how FTIR can show the presence of EDTA functionalization:

Functional Group (EDTA)Characteristic FTIR Band (cm⁻¹)Notes
O-H stretching~3400-3500May overlap with water
C=O stretching (acid)~1700-1750Less prominent if deprotonated/coordinated
C=O stretching (carboxylate)~1600-1650 (asym.) & ~1400 (sym.)Key indicators of coordination
C-N stretching~1000-1200

Note: Actual band positions can vary depending on the specific complex, hydration state, and measurement conditions. conicet.gov.ar

The analysis of FTIR spectra provides valuable information about the chemical structure and bonding within Iron-EDTA materials, complementing the structural information obtained from techniques like XRD.

Thermogravimetric Analysis (TGA) and Mössbauer Spectroscopy for Compositional Analysis

Thermogravimetric Analysis (TGA) is a technique used to study the thermal stability and composition of materials by measuring mass changes as a function of temperature atriainnovation.comsetaramsolutions.com. For iron-EDTA complexes, TGA can reveal information about hydration levels and the decomposition of the organic ligand researchgate.net. Studies on the thermal degradation of solid monomeric Na[FeEDTA(H₂O)]·2H₂O have shown a four-step decomposition process up to 500 °C researchgate.net. This process involves the release of crystal lattice water molecules, followed by coordinated water, and then the degradation of the EDTA ligand, indicated by the release of CO₂ researchgate.net. The rapid burning of organic residues between 280 and 330 °C is accompanied by a sharp exothermic event, leading to the formation of magnetite researchgate.net.

TGA can also be used to assess the incorporation of organic molecules like EDTA into iron oxyhydroxide structures. For instance, one study found that iron oxyhydroxide samples synthesized with EDTA contained 3.17 wt % carbon, suggesting the presence of a small amount of EDTA attached to the particles acs.org. TGA confirmed the presence of organic molecules, with samples losing approximately 21% of mass at 500 °C acs.org. TGA results can correlate with the efficiency of extraction procedures, as seen in studies analyzing metal extraction from sediments using EDTA, where weight loss differences indicated changes in metal content researchgate.net.

Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, is a powerful technique for examining the chemical environment of iron atoms in various compounds, providing insights into oxidation states, spin states, and coordination mdpi.complos.org. It is highly sensitive to the hyperfine interactions of the ⁵⁷Fe nucleus plos.org. For iron-EDTA systems, Mössbauer spectroscopy can track changes in the iron species during reactions or thermal decomposition researchgate.netresearchgate.net.

In the thermal degradation of Na[FeEDTA(H₂O)]·2H₂O, Mössbauer spectroscopy has revealed the reduction of ferric iron to ferrous iron during the release of CO₂ researchgate.net. Two ferrous species were observed to form simultaneously, believed to be configurational isomers researchgate.net. Their subsequent aerial oxidation resulted in the formation of the same μ-oxo dimeric iron(III) species researchgate.net. Mössbauer spectroscopy has also been applied to study the autoxidation of the Fe²⁺/EDTA system, observing the direct formation of a dimeric form of [FeIII(EDTA)(H₂O)]⁻ researchgate.net. Furthermore, Mössbauer spectroscopy can be used to evaluate the speciation of iron in biological samples and nanoparticles, identifying different iron forms like ferritin-bound iron, Fe-S clusters, and iron oxyhydroxide nanoparticles nih.gov. It can provide both qualitative and quantitative information on the relative occurrences of different iron structures in frozen solutions d-nb.info.

Table 1 summarizes typical mass loss steps observed for Na[FeEDTA(H₂O)]·2H₂O during TGA.

Table 1: Typical TGA Mass Loss Steps for Na[FeEDTA(H₂O)]·2H₂O

Temperature Range (°C)Observed EventProposed Species Released
Below ~100Release of crystal waterH₂O
~100 - 200Release of coordinated waterH₂O
Above 200Degradation of carboxylate armCO₂
280 - 330Burning of organic residuesOrganic fragments
Final ProductFormation of MagnetiteFe₃O₄

Transmission Electron Microscopy (TEM) for Nanostructure Morphology

Transmission Electron Microscopy (TEM) is a crucial technique for visualizing the morphology, size, and structure of nanoparticles and materials at a very high resolution acs.orgsigmaaldrich.comunesp.br. For iron-EDTA complexes and related iron-containing nanostructures synthesized in the presence of EDTA, TEM provides direct images of particle shape and size distribution acs.orgunesp.brikprress.orgrsc.org.

Studies investigating the effect of EDTA on the morphology of iron oxyhydroxide have utilized TEM to show changes in particle shape. For example, the addition of EDTA was shown to change the particle morphology from fibrous or needle-shaped to rice-grain-shaped or rod-shaped nanoparticles approximately 10 nm in length acs.org. TEM images can reveal the internal structure, such as the layered structure observed in some iron oxyhydroxide samples acs.org. Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis provide information about the crystallinity of the material, indicating polycrystalline or amorphous phases acs.org.

TEM is also used to characterize functionalized iron oxide nanoparticles. In the synthesis of Fe₃O₄-EDTA nanoparticles, TEM has shown high homogeneity in nanostructure shape and size unesp.br. The addition of EDTA can influence the nucleation and growth mechanism, favoring nucleation and potentially decreasing nanoparticle size unesp.br. TEM images confirm the shape and size of these nanoparticles, such as spherical particles with an average size ikprress.org or particles with an average size of 10 nm rsc.org. High-resolution TEM (HRTEM) can reveal lattice fringes, providing details about the crystallographic planes present in the nanoparticles acs.orgsigmaaldrich.com.

Elemental mapping, often performed in conjunction with TEM (e.g., using Energy-dispersive X-ray spectroscopy - EDS), can confirm the presence and distribution of elements like Fe, O, Na, and N within the nanoparticles, further supporting the successful incorporation or functionalization with EDTA acs.orgrsc.org.

Table 2 presents examples of morphological characteristics of iron-containing nanoparticles synthesized with or characterized using EDTA, as observed by TEM.

Table 2: TEM Observations of Iron-Containing Nanoparticle Morphology

Sample/Synthesis ConditionObserved MorphologyApproximate Size (if reported)Crystallinity (if reported)Reference
α-FeO(OH) with EDTARice-grain-shaped, rod-shaped~10 nm (length)Polycrystalline acs.org
γ-FeO(OH) with citrateLayered structureNot specifiedAmorphous acs.org
Nano Fe (foliar fertilizer)Spherical47.67 nm (average)Not specified ikprress.org
Fe₃O₄-EDTA nanoparticlesHomogeneous shape and sizeNot specifiedNot specified unesp.br
AIO-EDTA NPsSimilar particles~10 nm (average)Not specified rsc.org

Methodologies for Compositional Analysis and Purity Assessment

Compositional analysis and purity assessment of iron-EDTA complexes are critical for ensuring their quality and performance in various applications. Several analytical methodologies are employed for this purpose ma-mw.orgalfa-chemistry.com.

Classical methods for determining the iron content in iron-EDTA can involve titration techniques. One approach involves dissolving the sample, reducing the iron, and then titrating with a standardized solution of potassium dichromate (K₂Cr₂O₇) using a suitable indicator like diphenylamine (B1679370) sulfonic acid alfa-chemistry.com. Another method involves dissolving the sample, adding hydrochloric acid and potassium iodide, and titrating the liberated iodine with standardized sodium thiosulfate (B1220275) solution using starch indicator fao.org. These methods allow for the calculation of the iron mass fraction alfa-chemistry.comfao.org.

The EDTA content can also be determined through titration. A common method involves dissolving the sample, adjusting the pH, and titrating with a standardized calcium acetate (B1210297) solution using an indicator such as hydroxynaphthol blue fao.org. This complexometric titration utilizes the strong chelating ability of EDTA with calcium ions fao.org.

Water of crystallization is another important component to quantify, especially for hydrated forms like NaFeEDTA·3H₂O ma-mw.orgfao.org. This can be determined by drying the sample at a specific temperature (e.g., 110 °C) to constant weight and calculating the percentage of mass loss fao.org.

Sodium content can be determined through various analytical techniques, although specific methods for iron-EDTA were not detailed in the search results ma-mw.orgalfa-chemistry.com. However, general methods for elemental analysis like atomic absorption spectrophotometry (AAS) are used for determining metal content in various samples, including iron ores analyzed using complexometric (EDTA) methods resource.org.

Purity assessment involves not only quantifying the main components but also identifying and quantifying potential impurities. While specific impurity analysis methods for iron-EDTA were not extensively covered, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect and measure related compounds, such as nitrilotriacetic acid (NTA), which could be a potential impurity in EDTA-based products fao.orgwikipedia.org. HPLC methods can differentiate between the iron-EDTA complex and impurities based on their retention times fao.org.

Elemental analysis techniques, such as Energy-dispersive X-ray spectroscopy (EDS) coupled with TEM, can provide compositional information on a micro- or nanoscale, confirming the presence of expected elements (Fe, O, N, Na) in synthesized nanoparticles acs.orgrsc.org.

The composition of NaFeEDTA·3H₂O is defined by the percentage ranges of its main components fao.org.

Table 3: Compositional Requirements for Sodium Iron (III) Ethylenediaminetetraacetate, Trihydrate (NaFeEDTA·3H₂O)

ComponentRequirement (on trihydrate basis)Reference
Iron (Fe)Not less than 12.5% and not more than 13.5% fao.org
EDTANot less than 65.5% and not more than 70.5% fao.org
Water of CrystallizationApproximately 12.8% (calculated) fao.org

These analytical methodologies collectively ensure the accurate determination of the composition and purity of iron-EDTA complexes and their derivatives, which is essential for their quality control and suitability for intended applications.

Environmental Chemistry and Fate of Iron Edta

Degradation Pathways and Mechanisms

The persistence and transformation of Iron-EDTA in the environment are primarily dictated by photodegradation and biodegradation processes. These pathways determine the compound's residence time and the nature of its breakdown products in aquatic and terrestrial ecosystems.

The iron(III)-EDTA complex is susceptible to degradation upon exposure to light, a process that involves the photoreduction of the ferric ion and subsequent oxidation of the organic ligand. researchgate.net This photochemical instability is a key factor in its environmental fate. nih.gov The process is initiated when the metal-chelate complex absorbs energy from light, leading to the breakdown of the chelating agent and a change in the iron's solubility. usda.gov

The rate of Iron-EDTA photodegradation is significantly dependent on both the intensity and the wavelength of light. Research demonstrates that the rate of Fe-chelate degradation in solution increases with higher irradiance intensity. usda.gov The complex primarily absorbs radiation in the ultraviolet (UV) and blue regions of the light spectrum. usda.govusda.gov Consequently, the removal of these specific wavelengths with a spectral filter can effectively eliminate the photodegradation process. usda.gov

The quantum yields, a measure of the efficiency of a photochemical reaction, for the decay of Iron-EDTA are dependent on the irradiation wavelengths and the pH of the solution. researchgate.net Studies have shown that UV and blue radiation can destroy the chelate complex, leading to the release of ferrous iron (Fe²⁺). usda.gov

Influence of Light on Iron-EDTA Degradation
FactorEffect on Degradation RateKey Findings
Light Intensity (Irradiance)IncreasesThe rate of Fe-chelate photodegradation in solution increases with irradiance intensity. usda.gov
Spectral Composition (Wavelength)Dependent on UV and Blue LightThe Fe-EDTA complex absorbs UV and blue radiation, which causes its photodegradation. usda.gov Removal of these wavelengths prevents degradation. usda.gov

Photodegradation of Iron-EDTA involves a series of complex reactions that break down the ethylenediaminetetraacetic acid molecule. The initial step is a light-induced ligand-to-metal charge transfer (LMCT). researchgate.net This excitation is followed by a reaction of the primary photoproduct with the parent complex, generating intermediate species. researchgate.net

The presence of molecular oxygen is crucial for the subsequent decay pathway. researchgate.net In aerated solutions, EDTA is oxidized by oxygen in a photocatalytic process where the iron species acts as the photocatalyst. researchgate.net This process results in the oxidation of successive EDTA fragments. researchgate.net The ultimate breakdown products of the EDTA molecule when complexed with iron and exposed to UV and blue radiation include glyoxylic acid, carbon dioxide (CO₂), formaldehyde (B43269), and various amine residues. usda.govusda.gov However, some research suggests that extensive photolytic mineralization of the EDTA molecule does not always occur, indicating that intermediate products may persist under certain conditions. nih.gov

While photodegradation is a significant abiotic pathway, Iron-EDTA is also subject to biodegradation by microorganisms. The biodegradability of metal-EDTA complexes varies, with the iron chelate being among the most readily biodegraded. nih.gov This biological breakdown is a crucial process for the removal of the persistent chelating agent from the environment, particularly in systems with limited light exposure. mdpi.comresearchgate.net

A variety of bacteria capable of utilizing EDTA as a carbon source have been identified. A pure culture of an Agrobacterium sp. was isolated from an industrial waste facility and shown to mineralize the ferric chelate of EDTA. researchgate.net This strain can grow on ferric-EDTA as its sole carbon source. researchgate.net

Mixed microbial cultures have also demonstrated the ability to break down the complex. One such culture, isolated from river water and industrial sludge, contained representatives from the genera Methylobacterium, Variovorax, Enterobacter, Aureobacterium, and Bacillus. nih.gov Other studies have identified microorganisms such as Petrimonas, Pseudomonas, and Chelatococcus as being involved in EDTA biodegradation. researchgate.net In electrobiofilm reactors, Alicycliphilus, Enterobacteriaceae, and Raoultella were found to be the dominant genera during the reduction process. acs.org

Microbial Genera Implicated in Iron-EDTA Degradation
GenusSource of Identification
AgrobacteriumPure culture from industrial waste facility. researchgate.net
MethylobacteriumMixed culture from river water and industrial sludge. nih.gov
VariovoraxMixed culture from river water and industrial sludge. nih.gov
EnterobacterMixed culture from river water and industrial sludge. nih.gov
AureobacteriumMixed culture from river water and industrial sludge. nih.gov
BacillusMixed culture from river water and industrial sludge. nih.gov
PseudomonasBiodegradation in biofilters. researchgate.net
AlicycliphilusDominant genus in electrobiofilm reactor. acs.org

The rate of Iron-EDTA biodegradation can vary significantly depending on the microbial strain, environmental conditions, and substrate concentration. A pure culture of Agrobacterium sp. demonstrated a maximum degradation rate of 24 mM per day. researchgate.net In one experiment with this strain, 90% of a 35 mM Iron-EDTA solution was degraded within three days. researchgate.net In contrast, a mixed microbial culture degraded 60% of a 5 mM Fe(III)EDTA solution over 28 days. nih.gov Another study reported an average EDTA degradation rate of approximately 1.0 mM per day at 50°C. researchgate.net

Several factors influence these rates. The pH is a critical factor; as biodegradation proceeds, ammonia (B1221849) can be produced, leading to an increase in pH which, if not controlled, can inhibit the degradation process. researchgate.net The initial concentration of the Iron-EDTA complex can also affect the rate, with some studies showing that the degradation rate increases as the initial concentration increases from 5 mM to 10 mM. researchgate.net Furthermore, the presence of other metals can influence biodegradability; studies ranking various metal-EDTA complexes found that the iron complex was the most readily biodegraded compared to those of copper, cobalt, nickel, and cadmium. nih.gov

Biodegradation of Iron-EDTA in Aquatic and Terrestrial Systems

Intermediate and End Products of Biodegradation

The biodegradation of the iron-EDTA complex is a multifaceted process that can proceed through several proposed pathways, leading to a variety of intermediate and terminal products. The complete mineralization of EDTA is often challenging, resulting in the accumulation of more persistent metabolites. Research has shown that a pure culture of an Agrobacterium sp. capable of growing on ferric-EDTA as its sole carbon source produces carbon dioxide and ammonia as it degrades the chelate. researchgate.net However, this process also results in an unidentified metabolite or metabolites that contribute to the residual chemical oxygen demand in the solution. researchgate.net

Two primary pathways for the microbial degradation of EDTA have been proposed. nih.gov

Pathway 1: Involves the stepwise removal of the four acetate (B1210297) groups, ultimately leaving ethylenediamine (B42938). nih.gov

Pathway 2: A more complex route involving the sequential removal of an iminodiacetate (B1231623) (IDA) group, followed by a glycine (B1666218) group, and then an ammonium (B1175870) group, which would leave a nitrilotriacetate (NTA)-aldehyde. nih.gov

Consistent with these pathways, microbial communities have demonstrated the ability to utilize several of these proposed intermediates as carbon sources, including ethylenediamine-N,N'-diacetic acid (EDDA), NTA, IDA, and glycine. nih.gov Further studies on activated sludge communities suggest that ethylenediamine triacetate is a key intermediate in the biodegradation mechanism. mdpi.com In some oxidative degradation processes, low-molecular-weight carboxylic acids have been identified as end products. nih.gov

Table 1: Identified and Proposed Intermediates in Iron-EDTA Biodegradation

Intermediate CompoundProposed Pathway/ObservationSource(s)
Ethylenediamine triacetateIdentified as an intermediate in microbial degradation by activated sludge. mdpi.com
Iminodiacetic acid (IDA)A proposed intermediate from the stepwise removal of functional groups. nih.gov
EthylenediamineThe proposed end product from the stepwise removal of acetate groups. nih.gov
GlycineA proposed intermediate from the stepwise removal of functional groups. nih.gov
Carbon Dioxide (CO₂)An end product of mineralization by Agrobacterium sp. researchgate.net
Ammonia (NH₃)An end product of mineralization by Agrobacterium sp. researchgate.net
Low-molecular carboxylic acidsEnd products observed in some oxidative degradation systems. nih.gov

Chemical and Thermal Degradation of Iron-EDTA

Iron-EDTA can undergo degradation through various abiotic processes, including thermal and chemical pathways, which are distinct from microbial metabolism. At elevated temperatures (above 100°C), iron(III) oxidizes the coordinated EDTA molecule. researchgate.netcdnsciencepub.com This reaction involves an internal electron transfer process where Fe(III) is reduced to Fe(II). researchgate.netresearchgate.net The primary product of this reaction is ethylenediaminetriacetic acid (ED3A). researchgate.netcdnsciencepub.comcdnsciencepub.com The rate of this thermal degradation is directly proportional to the concentration of Fe(III) and inversely proportional to the pH. researchgate.netcdnsciencepub.com For instance, at 125°C and a pH of 9.3, the half-life of the Fe(III)-EDTA complex is approximately three hours. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com At a higher temperature of 140°C, formaldehyde and Fe²⁺ have been detected as decomposition products. researchgate.net Theoretical studies indicate that the thermal decomposition of the Fe(EDTA)⁻ complex initiates with the breaking of C-C bonds, followed by the formation of CO₂ from the carboxylic acid groups. nih.govsemanticscholar.org

Hydrolysis represents a significant pathway for the thermal degradation of the EDTA molecule, particularly at higher temperatures. In alkaline solutions at temperatures around 230-250°C, EDTA chelates decompose primarily into iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA). researchgate.netcdnsciencepub.comresearchgate.net Further hydrolysis of HEIDA can occur, yielding ethylene (B1197577) glycol and additional IDA. cdnsciencepub.comresearchgate.net At even more extreme temperatures (e.g., 265°C), subsequent decarboxylation reactions of these initial hydrolysis products can occur, leading to the formation of N-methylglycine and dimethylamine. cdnsciencepub.com It is noteworthy that at lower temperatures, such as 135°C, the rate of hydrolytic degradation to IDA and HEIDA is considered negligible compared to the oxidative conversion to ED3A. cdnsciencepub.com

Table 2: Products of Hydrolytic and Thermal Decomposition of Iron-EDTA

Temperature RangepH/ConditionsDecomposition ProductsSource(s)
100 - 135°CpH 5.4 - 9.3Ethylenediaminetriacetic acid (ED3A), Fe(II) researchgate.netcdnsciencepub.com
140°CNot specifiedFormaldehyde, Fe(II) researchgate.net
~250°CAlkalineIminodiacetic acid (IDA), Hydroxyethyliminodiacetic acid (HEIDA) researchgate.netcdnsciencepub.comresearchgate.net
>250°CAlkalineEthylene glycol (from HEIDA) cdnsciencepub.comresearchgate.net
265°CNot specifiedN-methylglycine, Dimethylamine (from decarboxylation) cdnsciencepub.com

Advanced Oxidation Processes (AOPs), particularly Fenton and Fenton-like reactions, are effective for degrading the iron-EDTA complex. These processes rely on the generation of highly reactive hydroxyl radicals (·OH). nih.gov The classic Fenton reaction involves hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst. conicet.gov.ar The presence of EDTA can enhance this process, allowing it to proceed efficiently over a broader pH range, including circumneutral conditions (pH 6.5-7.5), which is a significant advantage over the traditional Fenton reaction that requires an acidic pH of around 3.0. mdpi.com

In these systems, the Fe(III)-EDTA complex can enhance iron solubility and promote the photoreduction of Fe(III) to Fe(II), which is crucial for sustaining the catalytic Fenton cycle. tandfonline.com The degradation of organic pollutants using an EDTA-Fe(III)/H₂O₂ system at neutral pH has been shown to be significantly more effective than a standard Fe(III)/H₂O₂ process. nih.gov For example, the degradation rate of malachite green increased from 59.34% to 92.7% with the addition of EDTA at neutral pH. nih.gov During this process, the hydroxyl radicals attack both the target pollutant and the EDTA molecule itself. nih.gov

Photo-Fenton reactions, which utilize UV light to enhance radical production, are even more efficient at achieving total mineralization of EDTA, with removal of up to 92% of the total organic carbon (TOC) reported after four hours of irradiation. conicet.gov.arconicet.gov.ar The oxidation of Fe(II)-EDTA can also occur with molecular oxygen, proceeding through a multistep mechanism that involves the formation of an Fe(III)-superoxo species and a peroxo-bridged dimer, ultimately yielding Fe(III)-EDTA and hydrogen peroxide. acs.org

Environmental Mobility and Persistence

Iron-EDTA exhibits significant persistence in various environmental compartments. A key reason for this persistence is the high stability of the complex. The slow dissociation kinetics of the FeEDTA⁻ and FeOHEDTA²⁻ species effectively sequester the EDTA ligand, making it biologically unavailable for microbial degradation. nih.gov This resistance to biodegradation allows the complex to persist in wastewater treatment facilities and subsequently in natural water bodies. nih.govnih.gov Field studies have confirmed this persistence in terrestrial environments; EDTA was detected in the rooting zone of agricultural soil 19 months after its initial application, indicating its long-term presence. researchgate.net

Translocation in Soil Profiles

The high water solubility of the iron-EDTA complex contributes to its mobility in soil. Field experiments have demonstrated that following application to the soil surface, EDTA is translocated into deeper soil layers. researchgate.net This downward movement through the soil profile means the complex can move through the rooting zone and potentially reach groundwater. Its ability to chelate and mobilize metals is well-documented, and this same property facilitates its own transport through the soil matrix. researchgate.net The presence of EDTA as a chelating agent can increase the availability of iron for plant root uptake, which inherently requires that the complex be mobile within the soil solution to move towards the roots. nih.gov

Presence and Concentrations in Surface and Groundwaters

Ethylenediaminetetraacetic acid (EDTA) is detected in various aquatic environments due to its widespread use and high persistence. While specific monitoring data for the Iron-EDTA complex is less common, the presence of total EDTA and dissolved iron suggests the complex's formation and existence in water systems. The stability of the Iron-EDTA complex is significant within the typical pH range of 4.0 to 6.3, which means it can persist in mildly acidic natural waters. usda.gov In groundwater systems with a pH between 7.2 and 8.0, Fe(III)-EDTA has been identified as a mobile species.

General concentrations of EDTA in water bodies vary widely depending on proximity to industrial or municipal discharge points. Surface water samples in the United States have been found to generally contain less than 1 µg/L, although higher concentrations have been measured. The maximum concentration of EDTA found in a groundwater monitoring well at one site was 21,000 µg/L (21 mg/L).

Table 1: Reported Concentrations of EDTA in Various Water Sources

Water SourceReported Concentration Range
Surface Waters (General)< 1 µg/L - 70 µg/L
Contaminated Surface WatersUp to 900 µg/L
Drinking Water (from surface sources)10 - 30 µg/L
Contaminated Groundwater (Monitoring Well)Up to 21,000 µg/L

The speciation of EDTA into Iron-EDTA depends on the local water chemistry, including pH and the presence of competing metal ions.

Role in Metal Ion Mobilization and Remediation

Iron-EDTA and other metal-EDTA complexes play a significant role in the mobilization of heavy metals in the environment, which has implications for both contaminant spread and remediation technologies.

The Iron-EDTA complex can influence the environmental mobility and bioavailability of other heavy metals. This occurs through a process of metal exchange, where the iron in the complex is substituted by another metal with a higher affinity for EDTA under specific environmental conditions. It has been found that Fe(III)-EDTA can mobilize heavy metals such as lead, zinc, copper, and nickel in aquifers. nih.gov This process effectively increases the concentration of these metals in the soluble phase, making them more mobile and potentially more bioavailable to organisms.

Soil washing experiments using EDTA have demonstrated its effectiveness in extracting heavy metals from contaminated soils. The chelating agent forms stable, water-soluble complexes with metals, facilitating their removal from the soil matrix. researchgate.net This mobilization can, however, also increase the risk of groundwater contamination if not properly controlled. researchgate.net The efficiency of extraction can be high, but it is dependent on the specific metal, EDTA concentration, and soil properties. nih.govdocsdrive.com For instance, in one study, a 0.1 M Na-EDTA solution achieved a 96.2% removal efficiency for lead from a single-metal contaminated soil. docsdrive.com

Table 2: Example of Metal Extraction Efficiencies from Contaminated Soil Using EDTA Solutions

MetalEDTA ConcentrationSoil TypeRemoval Efficiency (%)
Lead (Pb)0.1 MSilt-Clay-Loam96.2%
Cadmium (Cd)0.1 MSilt-Clay-Loam73.8%
Zinc (Zn)0.1 MSilt-Clay-Loam78.6%
Lead (Pb)0.005 MSilt-Clay-Loam55.3%

Data sourced from a study on artificially contaminated soil. docsdrive.com

Phytoremediation is an environmental cleanup technology that uses plants to extract, stabilize, or degrade contaminants in soil and water. frontiersin.orgresearchgate.net The effectiveness of phytoextraction, a sub-category of phytoremediation, for heavy metals is often limited by the low bioavailability of metals in the soil. frontiersin.org Chelating agents like EDTA are applied to the soil to increase the solubility and uptake of heavy metals by plants, a process known as chelate-assisted or induced phytoremediation. mdpi.comnih.gov

When applied to soil, EDTA forms water-soluble complexes with heavy metals, which can be more readily absorbed by plant roots and translocated to the shoots. frontiersin.orgresearchgate.net This significantly enhances the accumulation of metals in the plant biomass, which can then be harvested and removed from the site. Research has shown that the application of EDTA to lead- and copper-contaminated soil can increase the concentration of these metals in the shoots of plants like Indian mustard (Brassica juncea).

However, the use of EDTA in phytoremediation also presents challenges. The increased mobility of heavy metal-EDTA complexes raises the risk of them leaching into groundwater, potentially spreading the contamination. nih.gov Therefore, the application must be carefully managed to balance enhanced plant uptake with the risk of environmental migration.

Agricultural Chemistry and Plant Interaction Mechanisms of Iron Edta

Function as a Micronutrient Fertilizer

Fe-EDTA is a soluble iron complex designed to provide plants with readily available iron. kingdao.inamazon.inagribegri.com The term "chelated" indicates that the iron ion is bound to a chelating agent, in this case, Ethylenediaminetetraacetic acid (EDTA). kingdao.inwikipedia.org This binding protects the iron from reacting with soil components that would otherwise render it insoluble and unavailable for plant uptake. kingdao.inufl.eduwikipedia.org By supplying iron in this chelated form, Fe-EDTA helps prevent and correct iron deficiencies in crops, promoting healthy growth and increasing crop yields. zanchenglife.comkingdao.inshamrockoverseas.comfertilizers-plantin.com It is utilized in various application methods, including soil application, fertigation (delivery through irrigation systems), and foliar spraying. shamrockoverseas.comfertilizers-plantin.comcompo-expert.com

Mechanisms of Iron Uptake and Transport in Plants

Plants have evolved specific mechanisms to acquire iron from the rhizosphere. Two main strategies are recognized: Strategy I, employed by most dicots and non-graminaceous monocots, and Strategy II, characteristic of grasses (family Poaceae). biorxiv.orgbiotechstudies.org While Fe-EDTA provides iron in a chelated form, the plant uptake mechanisms still involve complex processes at the root level.

Root Exudation and Rhizosphere Interactions

In Strategy I plants, iron deficiency triggers responses that modify the rhizosphere environment to enhance iron availability. These responses include the exudation of protons (H+) to lower the rhizosphere pH and the release of reductants. biorxiv.orgcropaia.comresearchgate.net Lowering the pH increases the solubility of iron. cropaia.comresearchgate.net Additionally, plants release organic substances, including chelating agents and carboxylates like malate, into the rhizosphere. cropaia.comnih.gov These exudates can interact with iron in the soil solution, including chelated forms like Fe-EDTA, influencing its availability and the subsequent uptake process. cropaia.comnih.govembrapa.br

Enzymatic Reduction of Iron in Plant Roots

A key step in Strategy I iron uptake is the reduction of ferric iron (Fe3+) to the more soluble and transportable ferrous form (Fe2+) at the root surface by the enzyme ferric chelate reductase (FCR). biorxiv.orgcropaia.comresearchgate.netmdpi.com While Fe-EDTA presents iron as Fe(III), this enzymatic reduction is still crucial for the uptake of iron from the chelate. wikipedia.orgnih.gov Studies have shown that roots can catalyze the reduction of Fe(III)-EDTA. nih.govresearchgate.net This reduction can be stimulated by substances like L-malate, which is secreted by roots, suggesting that root exudates play a role in facilitating the reduction of chelated iron before uptake. nih.gov The activity of Fe(III)-EDTA reductase in roots can be influenced by the level of iron supply to the plant. researchgate.net Once reduced to Fe2+, iron is then transported across the root cell membrane. biorxiv.orgresearchgate.net

Efficacy in Mitigating Iron Chlorosis in Various Plant Systems

Fe-EDTA is widely used to correct iron deficiency and the resulting chlorosis in various plant systems. kingdao.inshamrockoverseas.comamazon.inbibliotekanauki.plagribegri.comwikipedia.org Its effectiveness can vary depending on factors such as soil type, pH, and plant species. wur.nlbibliotekanauki.plashs.orgresearchgate.net While effective in preventing chlorosis in certain conditions, particularly in acidic to neutral pH ranges, its efficacy can be reduced in alkaline or calcareous soils compared to other iron chelates like Fe-EDDHA. wur.nlashs.orgufl.eduashs.orgresearchgate.net Research indicates that Fe-EDTA can be effective in preventing chlorosis in soilless media at pH levels up to approximately 6.5. ashs.orgresearchgate.net Studies comparing different iron chelates have shown that Fe-EDTA is less effective than Fe-DTPA and Fe-EDDHA in preventing chlorosis at higher pH levels. ashs.orgashs.orgresearchgate.net

Here is a table summarizing findings on the efficacy of Fe-EDTA compared to other chelates at different pH levels:

ChelateEffective pH Range (Approx.)Efficacy at High pH (>7.0)Notes
Fe-EDTAUp to 6.5 ufl.eduashs.orgashs.orgLimited wur.nlashs.orgashs.orgresearchgate.netLess stable at high pH. wur.nlufl.eduashs.org
Fe-DTPAUp to 7.0-7.5 ufl.eduashs.orgashs.orgModerate ashs.orgashs.orgresearchgate.netIntermediate stability. ufl.eduashs.org
Fe-EDDHAUp to 9.0 ufl.eduashs.orgashs.orgHigh ashs.orgashs.orgresearchgate.netMost stable at high pH. ufl.eduashs.org

Interactions with Soil Components and Nutrient Cycling

When applied to soil, Fe-EDTA interacts with various soil components, influencing its stability and the availability of iron to plants. These interactions are significantly affected by soil pH and composition. nih.govmdpi.comresearchgate.netresearchgate.net

Influence of Soil pH and Composition

Soil pH is a critical factor affecting the stability of the Fe-EDTA complex. wur.nlufl.eduashs.orgresearchgate.netharrells.com In alkaline soils with high pH, the stability of Fe-EDTA decreases. wur.nlufl.eduashs.org At high pH, hydroxyl ions (OH-) can compete with EDTA for binding to iron, leading to the formation of less stable complexes or the displacement of iron from the chelate. wur.nl Calcium ions, often present in high concentrations in calcareous soils, can also replace iron in the Fe-EDTA complex, rendering the iron unavailable to plants. wur.nl This is a primary reason why Fe-EDTA is less effective in calcareous or high-pH soils compared to more stable chelates like Fe-EDDHA. wur.nlashs.orgufl.eduashs.orgresearchgate.net

The composition of the soil, including the presence of other metal ions, organic matter, and microbial activity, also influences the behavior of Fe-EDTA. cropaia.comresearchgate.netresearchgate.net Other metal ions in the soil solution can compete with iron for chelation by EDTA. embrapa.brresearchgate.netresearchgate.net While Fe-EDTA is relatively stable with several metal ions, its stability can be affected by the presence of high concentrations of certain cations like calcium and magnesium at higher pH levels. wur.nlresearchgate.net Organic matter and microbial activity in the soil can influence iron availability and may interact with chelated iron, potentially affecting its breakdown and the release of iron. cropaia.comresearchgate.net

Impact on Other Micronutrient Uptake by Plants

The application of Iron-EDTA can influence the uptake of other micronutrients by plants. Studies have shown that the presence of EDTA can affect the uptake of metals such as manganese (Mn), copper (Cu), and zinc (Zn). publish.csiro.auoup.com

Research indicates that EDTA can increase the uptake of native manganese and copper by plants from certain soils. publish.csiro.au However, the effect on manganese uptake can be complex and may depend on soil conditions and the form of manganese applied. For instance, while EDTA increased native manganese uptake in one study, it lowered the uptake of manganese from added manganous sulfate (B86663) in the same soil when limed to pH 8. publish.csiro.au This suggests that the soil environment, particularly pH, plays a significant role in how EDTA influences the availability and uptake of other micronutrients.

Furthermore, high levels of excess chelating agents, including DTPA (Diethylenetriaminepentaacetic acid), have been observed to inhibit the uptake of Zn, Cu, and Mn by plants, although not always iron uptake. tandfonline.com The effect of EDTA on the uptake of these micronutrients can also vary depending on the specific metal and plant species. For example, foliar application of EDTA-chelated metals resulted in varying degrees of absorption and translocation of iron, manganese, zinc, and copper in different plant species like corn, milo, grape, and macadamia. tandfonline.com

EDTA's influence on other micronutrient uptake can be attributed to its chelating properties. EDTA can form complexes with various metal cations in the soil solution. These interactions can alter the availability and mobility of other micronutrients, potentially affecting their uptake by plant roots. In some cases, competition for uptake sites on the root surface or interactions within the plant after uptake might also contribute to the observed effects. mdpi.com

Comparative Studies of Iron-EDTA with Other Chelating Agents in Agriculture

Iron-EDTA is one of several synthetic chelating agents used to improve iron availability in agriculture. Other common chelates include DTPA, EDDHA (Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)), and HBED (N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid). cuttingedgesolutions.comhaifa-group.comvaniperen.com Comparative studies evaluate the effectiveness, stability, and environmental impact of these different chelating agents under various conditions.

Chelating AgentOptimal pH Range for Iron StabilityRelative CostEnvironmental Persistence
Fe-EDTA4.0 - 6.5 cuttingedgesolutions.com (Some sources suggest up to 6.5-7.5 agrochemsofcrete.gr or 6.8 ashs.org)Relatively inexpensive cuttingedgesolutions.comCan persist in soil and water cuttingedgesolutions.com
Fe-DTPAUp to 7.5 cuttingedgesolutions.com (Some sources suggest up to 7 haifa-group.com or 7.5 ashs.org)More expensive than EDTA cuttingedgesolutions.comCan persist in the environment cuttingedgesolutions.com
Fe-EDDHAEffective up to 9.0 cuttingedgesolutions.com (Some sources suggest up to 9 haifa-group.com)Most expensive ashs.orgReduced likelihood of leaching and degradation compared to EDTA and DTPA cuttingedgesolutions.com
Fe-HBEDSuitable for up to 12 pH haifa-group.com

Note: pH ranges for optimal stability can vary slightly between sources.

These chelates differ in their ability to bind to iron and maintain stability under different soil pH conditions. mdpi.com The choice of iron chelate depends significantly on the specific growing conditions, particularly the pH of the soil or nutrient solution. cuttingedgesolutions.com

Stability and Performance under Different Soil Conditions

The stability of Iron-EDTA is highly influenced by the pH of the growing medium. Fe-EDTA is most effective in acidic to neutral soils, typically within a pH range of 4.0 to 6.5. cuttingedgesolutions.com Some sources suggest effectiveness up to pH 6.5-7.5 or 6.8. agrochemsofcrete.grashs.org At higher pH levels, particularly above 6.5 to 7.0, the stability of the Fe-EDTA complex decreases significantly, leading to the dissociation of iron from the chelate and its subsequent precipitation, making it unavailable to plants. cuttingedgesolutions.comhaifa-group.com

In contrast, other chelates like Fe-DTPA and Fe-EDDHA offer greater stability at higher pH levels. Fe-DTPA is generally effective up to a pH of 7.0 to 7.5, while Fe-EDDHA is effective in highly alkaline conditions, maintaining stability up to a pH of 9.0. haifa-group.comashs.org This difference in stability is crucial for selecting the appropriate chelate for different soil types. For instance, in calcareous soils with high pH, Fe-EDDHA is often considered the most effective option for preventing iron deficiency. haifa-group.com

Comparative studies have shown that at pH 7.5, the stability of Fe-EDTA is considerably lower than that of Fe-DTPA and Fe-EDDHA. ufl.edu For example, at pH 7.5, the ratio of chelated Fe to total chelate for Fe-EDTA can be as low as 0.025, while for Fe-DTPA it is around 0.5, and for Fe-EDDHA it remains close to 1.0. ufl.edu

The performance of Iron-EDTA in soil is also affected by interactions with soil components. Amorphous iron(III) oxide and acid peat can significantly affect the amount of chelated iron remaining in solution after interaction with the soil material. tandfonline.com The type of chelating agent is a major factor influencing the availability of soluble iron after reaction with soil materials. tandfonline.com

Environmental Assessment of Production and Use

The environmental impact of Iron-EDTA is a subject of assessment, particularly concerning its persistence and potential effects on ecosystems. EDTA is considered inherently biodegradable, meaning it can be completely mineralized into carbon dioxide, water, and ammonium (B1175870) under favorable conditions, such as in activated sludge plants. nouryon.com The ferric-EDTA complex can also break down in surface waters when exposed to sunlight. nouryon.com

However, EDTA is known for its persistence in soil and water, where it can degrade slowly over time. cuttingedgesolutions.comdoraagri.com This persistence has raised environmental concerns, as it can potentially leach into groundwater. cuttingedgesolutions.com While EDTA should degrade slowly enough in agricultural applications to fulfill its function of delivering micronutrients to plants over a period of days to weeks, it should also degrade fast enough to avoid unwanted accumulation in the environment. nouryon.com

Compared to some other chelating agents, the environmental profile of EDTA can differ. For example, while EDDHA is also synthetic, its strong binding capacity may reduce the likelihood of leaching and environmental degradation compared to EDTA and DTPA. cuttingedgesolutions.com Life cycle assessments comparing the environmental impact of producing different iron fertilizers, such as Fe-biochelate and Fe-EDDHA, have shown variations in their environmental burdens. mdpi.comresearchgate.net The production processes of synthetic chelates like EDDHA involve chemicals such as phenol, ethylenediamine (B42938), and glyoxal, which can contribute to environmental impacts. mdpi.comresearchgate.net

Studies have indicated that while EDTA itself is considered relatively harmless to humans and mammals, its persistence in the environment and ability to increase the bioavailability of various chemical elements, including heavy metals, in soil-plant systems could potentially lead to excessive plant uptake and phytotoxicity risks. researchgate.net Despite these concerns, REACH registrations for metal-EDTA complexes have been performed, and data suggest that exposure under normal use conditions is below levels that would cause harm to living organisms. nouryon.com Fe-EDTA is also approved as a nutritional ingredient in some food products. nouryon.com

Analytical Chemistry and Detection of Iron Edta

Quantitative Determination Methods

Quantitative analysis of Iron-EDTA involves methods capable of accurately measuring its concentration in various samples. Spectrophotometric and chromatographic techniques are commonly utilized for this purpose.

Spectrophotometric Assays (e.g., UV-Vis based methods)

Spectrophotometry, particularly in the UV-Vis range, is a frequently used method for the quantitative determination of iron, including iron complexed with EDTA. These methods often rely on the formation of a colored complex that absorbs light at a specific wavelength, allowing for the correlation of absorbance to concentration via the Beer-Lambert Law.

One approach involves the direct measurement of the Iron(III)-EDTA complex, which exhibits absorption in the UV region, with a maximum absorbance noted around 254 nm or 260 nm. researchgate.netsielc.com This property allows for the quantification of the complex in solution.

Alternatively, some methods quantify iron after it has been chelated by EDTA or by using other chromogenic reagents that react with iron ions. For instance, a method for quantifying iron ion chelation capacity utilizes gallic acid in acetate (B1210297) buffer, forming a purple complex with unchelated iron ions that can be measured by UV-Vis spectrophotometry. redalyc.orgredalyc.org This method was validated for both Fe²⁺ and Fe³⁺. Similarly, the complex formation of iron with thioglycolic acid in alkaline medium produces a red-purple chelate with an absorption maximum at 535 nm, applicable for total iron determination in various matrices. researchgate.net Another rapid method for quantifying ferric iron from sodium ferric-EDTA (Ferrazone) in fortified wheat flour involves a color change observed after reaction steps, with the readout observed on a UV-Vis spectrophotometer at 510 nm. acs.org

Spectrophotometric methods offer advantages such as simplicity, rapidity, and relatively low cost, making them valuable tools for routine analysis and quality control. redalyc.orgredalyc.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods provide enhanced separation capabilities, allowing for the determination of Iron-EDTA in complex matrices and the differentiation of Iron-EDTA from other iron species or chelating agents.

High-Performance Liquid Chromatography (HPLC) is a prominent technique. For instance, an HPLC-UV method has been developed for the determination of EDTA by forming a complex with Fe(III), which has strong UV absorption maximums at 260 nm. This complex can be measured by a UV-Vis detector after separation on a reversed-phase C18 or mixed-mode column. sielc.comrjpdft.com This approach allows for the quantification of EDTA based on the formed Iron-EDTA complex.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers high sensitivity and specificity for the analysis of metal chelates, including Iron-EDTA. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Fourier transform electrospray ionisation mass spectrometry (FT-ESIMS) has been used to analyze Iron(III)-EDTA. nih.govresearchgate.net Ion chromatography (IC) with ICP-MS detection has also been explored for the determination of metal-EDTA complexes, including [Fe(EDTA)]¹⁻. nih.gov

Gel chromatography has also been applied for the quality control of iron chelate fertilizers, including Fe-EDTA. This method separates iron chelates on a column, and the eluates are then analyzed for iron content. wur.nl

Chromatographic techniques are particularly useful for the simultaneous determination of multiple metal chelates and for analyzing samples with complex compositions, providing better resolution and lower detection limits compared to some spectrophotometric methods. nih.govnih.gov

Speciation Analysis in Environmental and Agricultural Samples

Speciation analysis focuses on identifying and quantifying the different chemical forms of an element in a sample. For iron, and specifically Iron-EDTA, speciation is crucial because the bioavailability, mobility, and environmental impact of iron are highly dependent on its chemical form.

In environmental matrices like water and soil, Iron-EDTA can exist alongside other iron species (e.g., free iron ions, iron oxides, iron complexed with natural organic matter) and other metal-EDTA complexes. chromatographyonline.compjoes.com Determining the concentration of Iron-EDTA specifically requires methods that can differentiate it from these other forms.

Techniques for speciation analysis often involve a separation step followed by detection. Solid phase extraction is one approach, where Fe(III) can be selectively extracted using chelating resins and then detected by atomic absorption spectrometry (AAS) or electrothermal atomic absorption spectrometry (ETAAS). chalmers.se Elution with NH₄-EDTA can be used in this process. chalmers.se

Chromatographic methods coupled with sensitive detectors are also vital for speciation. UPLC-Q-TOF-MS with HILIC separation has been developed for the speciation analysis of metal-chelator complexes, including those of iron and EDTA, in environmental samples. chromatographyonline.com This method allows for the simultaneous detection of various metal-EDTA complexes. IC with ICP-MS is another powerful tool for the speciation of metal-EDTA complexes in solution. nih.gov

Sequential extraction procedures are frequently used for determining the distribution of elements among different fractions in solid samples like soil. These procedures use a series of extractants, including chelating agents like EDTA, to selectively dissolve different chemical forms of metals. pjoes.commdpi.com This provides information on the binding state and potential mobility of iron species, including those bound to organic matter or present as free ions and carbonates. pjoes.com

Accurate speciation analysis in environmental and agricultural samples is challenging due to the complexity of the matrices and the potential for interconversion of species during sampling and analysis. Sample conservation conditions and immediate analysis are often necessary to preserve the original speciation. nih.govresearchgate.net

Method Validation and Performance Assessment

Method validation is an essential process to confirm that an analytical method is suitable for its intended purpose. For the quantitative determination and speciation analysis of Iron-EDTA, validation typically involves assessing parameters such as linearity, precision, accuracy, robustness, detection limits, and quantification limits. redalyc.orgredalyc.orgacs.orgderpharmachemica.comscispace.com

Linearity, Precision, Accuracy, and Robustness

Linearity: Linearity demonstrates that the analytical signal is directly proportional to the analyte concentration over a specific range. This is often assessed by analyzing a series of standards at different concentrations and plotting the response versus concentration to obtain a calibration curve. A high correlation coefficient (R² value close to 1) indicates good linearity. Studies on iron or EDTA analysis using spectrophotometry and HPLC have reported R² values ranging from approximately 0.996 to over 0.999, indicating excellent linearity over their respective concentration ranges. redalyc.orgacs.orgrjpdft.comnih.govdergipark.org.tr

Precision: Precision refers to the agreement among independent test results obtained under stipulated conditions. It is typically evaluated by measuring repeatability (intra-day precision) and intermediate precision or reproducibility (inter-day precision, different analysts, or different equipment). Precision is often expressed as the relative standard deviation (RSD). Reported RSD values for the analysis of iron or EDTA (relevant to Iron-EDTA analysis) are often below 5%, indicating good precision. redalyc.orgacs.orgnih.govdergipark.org.trresearchgate.netrsc.org For instance, intra-day and inter-day precisions of approximately ±0.5% have been observed for Iron(III)-EDTA analysis using HILIC-FT-ESIMS. nih.govresearchgate.net

Accuracy: Accuracy represents the closeness of agreement between the test result and the accepted reference value. It is commonly assessed through recovery studies, where known amounts of the analyte are added to samples (spiking), and the percentage of the added analyte that is recovered is determined. Acceptable recovery rates for Iron-EDTA analysis methods are generally within the range of 90-110%. redalyc.org Reported recovery percentages for iron or metal-chelate analysis methods are often within or close to this range, indicating good accuracy. redalyc.orgacs.orgnih.govchalmers.se

Robustness: Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This could include variations in mobile phase composition, pH, temperature, or reagent source. Assessing robustness helps ensure the reliability of the method under normal usage conditions. Studies have shown methods for iron ion chelation quantification to be robust, with no significant differences observed under tested variations. redalyc.org

Detection and Quantification Limits

Detection Limit (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is typically calculated based on the standard deviation of the response and the slope of the calibration curve. redalyc.orgrsc.org

Quantification Limit (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is also calculated based on the standard deviation of the response and the slope of the calibration curve, often using a higher multiplier compared to the LOD calculation. redalyc.orgrsc.org

Reported LOD and LOQ values for methods applicable to Iron-EDTA analysis vary depending on the technique and matrix. For iron quantification using spectrophotometry, LOD values can be in the low µg/mL range. redalyc.orgresearchgate.net For chromatographic methods, particularly those coupled with sensitive detectors like MS or ICP-MS, lower detection and quantification limits can be achieved, sometimes in the ng/mL or even sub-µg/L range for metal-EDTA complexes. nih.govresearchgate.netnih.govnih.govresearchgate.net For example, LOD and LOQ values of 0.03 mg/kg and 0.09 mg/kg, respectively, were reported for a rapid spectrophotometric method for ferric iron in fortified wheat flour. acs.org For Fe³⁺ chelation quantification by UV-Vis, LOD and LOQ values of 1.9 µg/mL and 5.9 µg/mL were reported. redalyc.org In HPLC-UV analysis of EDTA in surface water, LOD and LOQ values were 2.85 µg/L and 9.51 µg/L. dergipark.org.tr

Hydroxyl Radical Footprinting Techniques Utilizing Fe(II)-EDTA

Hydroxyl radical footprinting (HRF) is a valuable chemical technique used to probe the structure and dynamics of biological macromolecules, including DNA, RNA, and proteins, in solution. chemrxiv.orgscilit.comnih.gov The method relies on the reactivity of hydroxyl radicals (•OH), which are highly reactive species that can modify solvent-accessible regions of these molecules. chemrxiv.orgscilit.com By mapping these modifications, researchers can gain insights into the solvent accessibility of different parts of the macromolecule, which in turn provides information about its conformation, folding, and interactions with other molecules like proteins or ligands. chemrxiv.orgscilit.comnih.govoup.com

Fe(II)-EDTA plays a crucial role in many HRF protocols as a generator of hydroxyl radicals through the Fenton reaction. acs.orgnih.govoup.comresearchgate.net The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), producing ferric ions (Fe³⁺), hydroxyl radicals (•OH), and hydroxide (B78521) ions (OH⁻). scilit.comoup.com The chelation of Fe²⁺ by EDTA (ethylenediaminetetraacetic acid) helps to maintain the iron in a soluble and reactive form under physiological conditions, facilitating the controlled generation of hydroxyl radicals. acs.orgnih.govoup.com

The mechanism involves the Fe(II)-EDTA complex reacting with hydrogen peroxide:

Fe(II)-EDTA + H₂O₂ → Fe(III)-EDTA + •OH + OH⁻

This reaction generates a burst of hydroxyl radicals that react rapidly with accessible amino acid residues in proteins or deoxyribose sugars in nucleic acids. oup.comoup.comoup.compnas.org The resulting modifications, such as oxidation of amino acid side chains or cleavage of the DNA/RNA backbone, are then detected and analyzed, commonly using mass spectrometry for proteins or gel electrophoresis for nucleic acids. chemrxiv.orgnih.govnih.govproteomexchange.orgiucr.org

Fe(II)-EDTA mediated HRF was initially developed to study DNA structure and protein binding and has since been widely applied to investigate the structure and folding of DNA and RNA. acs.orgnih.gov The approach has also been extended to protein oxidative footprinting, providing single-residue resolution information about protein structure and dynamics. acs.orgnih.govresearchgate.netproteomexchange.org

A key aspect of using Fe(II)-EDTA in HRF is achieving reproducible and dose-dependent generation of hydroxyl radicals. acs.orgresearchgate.net This allows for quantitative analysis of the modifications and the determination of protection factors, which reflect the degree to which a particular residue or nucleotide is shielded from radical attack due to its involvement in folding, binding, or conformational changes. nih.govacs.org While early methods sometimes included ascorbate (B8700270) to reduce Fe(III) back to Fe(II) for catalytic cycling, some modern implementations, particularly for protein footprinting, utilize comparable concentrations of Fe(II)-EDTA and H₂O₂ without ascorbate to ensure robust and reproducible dose-dependent •OH generation. acs.orgnih.gov

The application of Fe(II)-EDTA in HRF is facilitated by its use of inexpensive reagents and standard laboratory equipment. nih.govoup.com This makes it an accessible technique for many research laboratories. The method can be implemented using simple benchtop protocols or integrated into rapid mixing systems, such as quench-flow devices, to achieve millisecond time resolution for studying transient structural intermediates. oup.comumich.edu

Detailed research findings using Fe(II)-EDTA based HRF have provided valuable insights into various biological systems. For example, it has been used to map protein-protein interfaces, study protein dynamics, characterize intrinsically disordered proteins, and investigate ligand binding to proteins. chemrxiv.orgproteomexchange.org In the context of nucleic acids, it has been employed to map DNA-protein contacts and study RNA folding pathways. nih.govoup.compnas.orgumich.edu

Quantitative analysis of HRF data often involves determining the extent of modification at specific sites as a function of the radical dose. This dose-response data can then be correlated with structural information, such as solvent accessible surface area, to interpret the footprinting results in terms of molecular structure and dynamics. nih.govoup.comacs.org

Below is an example of how dose-dependent oxidation data from a protein footprinting experiment using Fe(II)-EDTA could be presented:

Fe(II)-EDTA Concentration (mM)Residue X % OxidationResidue Y % OxidationResidue Z % Oxidation
0BackgroundBackgroundBackground
5Data Point 1Data Point 4Data Point 7
10Data Point 2Data Point 5Data Point 8
15Data Point 3Data Point 6Data Point 9

Note: The data points in the table above are illustrative and would represent actual experimental measurements in a research article.

This type of data allows researchers to compare the accessibility of different residues and how their oxidation changes with increasing radical dose, providing quantitative information about their local environment within the macromolecule.

Advanced Industrial Chemical Applications of Iron Edta

Gas Scrubbing Technologies for Hydrogen Sulfide (B99878) and Nitrogen Oxides Removal

Aqueous solutions of [Fe(EDTA)]⁻ are employed for the removal of hydrogen sulfide (H₂S) and nitrogen oxides (NOx) from industrial gas streams, a process known as gas scrubbing. wikipedia.orgresearchgate.net This application is particularly valuable for treating exhaust gases containing both sulfur oxides and nitrogen oxides simultaneously. google.com The method using iron-EDTA chelate complex salt and a sulfite (B76179) salt is considered effective for continuously and highly removing nitrogen oxide (NO) even in the presence of oxygen. google.com

Mechanistic Studies of Redox Catalysis

In gas scrubbing, Iron-EDTA acts as a redox catalyst. For hydrogen sulfide removal, [Fe(EDTA)]⁻ oxidizes H₂S to elemental sulfur. wikipedia.orggoogle.com In this reaction, the iron(III) center in [Fe(EDTA)]⁻ is reduced to its iron(II) derivative, [Fe(EDTA)]²⁻. wikipedia.org

The simplified reaction for H₂S removal is: 2 [Fe(EDTA)]⁻ + H₂S → 2 [Fe(EDTA)]²⁻ + S + 2 H⁺ wikipedia.org

The reduced iron(II) complex can then be reoxidized by air back to the iron(III) form, regenerating the active scrubbing agent. wikipedia.org This regeneration step is crucial for the continuous operation of the process. google.com

Similarly, nitrogen oxides are removed from gas streams using [Fe(EDTA)]²⁻, where the iron center participates in redox reactions with the nitrogen oxides. wikipedia.org

Factors Affecting Removal Efficiency and Chelate Degradation

Several factors influence the efficiency of H₂S and NOx removal using Iron-EDTA and the potential degradation of the chelate. The pH of the iron-EDTA aqueous solution is important, with a pH between 7 and 10 being preferred for the absorption-oxidation reaction in H₂S removal to facilitate the rapid conversion of absorbed sulfide ions to sulfur. google.com

Chelate degradation is a significant operational problem in iron-chelate based H₂S removal processes. researchgate.net During the regeneration of the ferrous chelate by air, a Fenton-type side reaction can occur, producing hydroxyl radicals (•OH). researchgate.net These hydroxyl radicals can rapidly degrade the chelating ligand. researchgate.netresearchgate.net The site of oxidative attack by the hydroxyl radical appears to be the -CH₂- groups adjacent to the carboxylate groups and the -CH₂- groups in the ethylene (B1197577) bridges between the nitrogen atoms in the EDTA molecule. researchgate.net

Studies have investigated the degradation of Fe-EDTA in H₂S removal processes, examining factors such as H₂S molar flow rate, initial concentration of Fe(III)EDTA, and the presence of additives like sodium citrate. researchgate.net While Fe-EDTA can achieve high H₂S removal efficiency, its performance can decrease at higher H₂S concentrations due to limitations in oxygen mass transfer during the Fe(III) regeneration reaction. researchgate.net Undesirable parallel reactions can also occur, necessitating pH control. researchgate.net

Research indicates that Fe(EDTA)⁻ decomposes more slowly compared to some other iron chelates. mdpi.com However, EDTA can be partially oxidized by H₂O₂ and •OH, reducing the concentration available for chelation. nih.gov Efforts are ongoing to develop chelating agents that are less reactive towards hydroxyl radicals to improve process stability in long-term operation. researchgate.netresearchgate.net

Applications in the Pulp and Paper Industry

In the pulp and paper industry, Iron-EDTA is primarily used in bleaching processes, particularly in chlorine-free bleaching methods that utilize hydrogen peroxide. wikipedia.orgjinhetec.com Metal ions present in the pulp, such as manganese, iron, and copper, can catalyze the decomposition of hydrogen peroxide, reducing its effectiveness as a bleaching agent and potentially damaging the cellulose (B213188) fibers. eucalyptus.com.brdiva-portal.orgbioline.org.br

Inhibition of Metal-Ion Catalyzed Peroxide Decomposition

EDTA inhibits the ability of these metal ions, especially manganese and iron, from catalyzing the disproportionation (decomposition) of hydrogen peroxide. wikipedia.orgshanghaichemex.comjinhetec.comatamanchemicals.com By chelating these metal ions, Iron-EDTA sequesters them, preventing them from participating in the catalytic decomposition reactions. wikipedia.orgdiva-portal.org This helps to stabilize the hydrogen peroxide, improving its utilization efficiency and increasing the brightness of the pulp. jinhetec.com

Metal ions are introduced into the pulp from the wood itself, process water, and chemicals used in bleaching. bioline.org.br While manganese and iron are typically the dominating metals, copper and cobalt can also be present in trace amounts. eucalyptus.com.br The decomposition of hydrogen peroxide catalyzed by transition metal ions can lead to the formation of harmful hydroxyl radicals, which can damage cellulose. diva-portal.org

Chelating agents like EDTA and DTPA are commonly employed before the peroxide bleaching stage to remove these detrimental metal ions. diva-portal.orgbioline.org.br The chelating agent binds to the metal ions, forming soluble complexes that can then be removed during subsequent washing steps. diva-portal.orgbioline.org.br Studies have shown that adding EDTA can effectively reduce the decomposition of hydrogen peroxide in the presence of lignin-combined iron and manganese. ncsu.edu

Data from research on peroxide decomposition in the presence of lignin-combined metals and chelating agents illustrates the effectiveness of EDTA.

ConditionObserved Rate Constant (k_obs, min⁻¹)
Lignin-combined Manganese0.0010
Lignin-combined Iron0.0068
Synergistic effect of Mn and Fe with lignin0.0053
Lignin-combined Iron and Manganese + Na₂EDTA0.0004

Table 1: Effect of Na₂EDTA on Hydrogen Peroxide Decomposition Catalyzed by Lignin-Combined Metals ncsu.edu

This data indicates that Na₂EDTA significantly reduces the rate of peroxide decomposition catalyzed by iron and manganese. ncsu.edu

Role in Industrial Water Treatment (excluding potable water quality for human consumption)

Iron-EDTA and other EDTA salts are extensively used in various industrial water treatment processes. zanchenglife.comjinhetec.comjackchem.comshivchem.comtidjma.tn Their primary function is to chelate metal ions present in the water, preventing them from causing undesirable effects. jackchem.comshivchem.com

Control of Heavy Metals, Scale Formation, and Corrosion

EDTA salts, including those involving iron, are employed to control heavy metals, prevent scale formation, and inhibit corrosion in industrial water systems. shivchem.comtidjma.tn

Control of Heavy Metals: Chelates like EDTA are used to remove heavy metal ions such as lead, copper, cadmium, and mercury from industrial water sources and wastewater. jackchem.comshivchem.comtidjma.tn By forming soluble and less reactive complexes with these metal ions, EDTA facilitates their separation and removal. jackchem.com

Scale Formation Prevention: Calcium and magnesium ions are major contributors to scale formation in pipelines, heat exchangers, boilers, and other equipment. jackchem.comshivchem.comtidjma.tn EDTA chelates these ions, preventing them from precipitating as insoluble compounds and forming scale deposits. zanchenglife.comjackchem.comshivchem.comtidjma.tn This helps maintain the efficiency of water-related equipment and prevents operational issues. jackchem.comtidjma.tn

Corrosion Inhibition: Iron and other metal ions can catalyze corrosion reactions in water systems. jackchem.comtidjma.tntidjma.tn EDTA can chelate these metal ions, forming stable complexes that protect metallic surfaces from damage and inhibit corrosion. zanchenglife.comjackchem.comtidjma.tntidjma.tn

EDTA's ability to sequester metal ions also helps optimize the performance of disinfectants like chlorine in water treatment by complexing with metal ions that could otherwise interfere with the disinfection process. jackchem.com

Catalytic Roles in Chemical Processes

Iron-EDTA complexes, predominantly the ferric form [Fe(EDTA)]⁻, play a crucial role as catalysts in several important chemical transformations. wikipedia.orgwikipedia.org Their effectiveness stems from the ability of the chelated iron ion to participate in redox cycles, facilitating reactions that would otherwise be slow or require harsher conditions. wikipedia.orgtandfonline.com

One prominent application is in gas scrubbing, specifically for the removal of hydrogen sulfide (H₂S) from gas streams. wikipedia.orgaidic.it In this process, aqueous [Fe(EDTA)]⁻ oxidizes H₂S to elemental sulfur, with the iron(III) center being reduced to iron(II). The resulting iron(II)-EDTA complex can then be reoxidized by air, regenerating the active iron(III)-EDTA catalyst and completing the catalytic cycle. wikipedia.orgaidic.it This pseudo-catalytic process allows for the continuous removal of H₂S. aidic.it

The catalytic activity of iron-EDTA is also significant in advanced oxidation processes (AOPs), particularly in Fenton and Fenton-like reactions. tandfonline.comresearchgate.net These processes utilize iron species to catalyze the decomposition of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), which are potent oxidizers capable of degrading various organic pollutants. tandfonline.comresearchgate.net While conventional Fenton reactions typically operate optimally at acidic pH (2.5-3.5) due to iron precipitation at higher pH, the formation of Fe(III)-EDTA complexes enhances iron solubility and promotes the photo-reduction of Fe(III) to Fe(II), facilitating Fenton chemistry even at near-neutral or alkaline pH. tandfonline.comresearchgate.net This is particularly relevant for treating wastewater containing organic dyes and other persistent pollutants. tandfonline.comiwaponline.com

Research has demonstrated the effectiveness of iron-EDTA in the catalytic oxidation of various organic compounds. For instance, studies on the degradation of ciprofloxacin, a pharmaceutical pollutant, have shown high removal efficiencies using EDTA-based Fenton and photo-Fenton oxidation with iron catalysts. tandfonline.com The presence of EDTA enhances the oxidation rate and allows the reaction to proceed effectively at near-neutral pH. tandfonline.com

Furthermore, iron-EDTA complexes have been explored as catalysts in the modification of heavy oil at low temperatures. Different iron-based catalysts, including EDTA-FeNa, were tested for their ability to reduce the viscosity of heavy oil through catalytic oxidation. mdpi.com While other iron complexes like EDDHA–FeNa showed higher viscosity reduction rates in the specific study, EDTA–FeNa also demonstrated a reduction in asphaltene content and an increase in the viscosity reduction rate compared to crude oil. mdpi.com

The catalytic performance of iron-EDTA can be influenced by various factors, including pH, temperature, the concentration of reactants (e.g., H₂S, H₂O₂), and the presence of other substances or support materials. tandfonline.comaidic.itresearchgate.net For example, in the oxidation of Fe(II)EDTA by oxygen, the reaction kinetics can be first or second order in Fe(II)EDTA depending on its concentration, and the rate constant is largely independent of pH in the range of 5 to 8. researchgate.net

Studies have also investigated the use of iron-EDTA immobilized on support materials to create heterogeneous catalysts, which offer advantages such as easier separation and recovery from reaction mixtures. aidic.itiwaponline.com For instance, Fe-EDTA supported on fibrous ion exchangers has been shown to be effective for H₂S removal from air, with anion exchange packages demonstrating higher catalytic activity compared to cation exchangers or inert materials. aidic.it Similarly, EDTA-modified cotton fiber iron complexes have been developed as heterogeneous photocatalysts for the reduction of Cr(VI) and the oxidative degradation of dyes in water. iwaponline.com

Detailed research findings often involve kinetic studies and analysis of reaction products to understand the catalytic mechanisms. In the iron(III)-catalyzed oxidation of EDTA itself at elevated temperatures, the hydrolyzed species Fe(OH)EDTA has been identified as a reactive intermediate. cdnsciencepub.comresearchgate.net This reaction, which can occur in the presence or absence of oxygen, leads to the oxidation of EDTA to ethylenediaminetriacetic acid (ED3A). cdnsciencepub.comresearchgate.net

The application of iron-EDTA in catalytic processes is an active area of research, with ongoing efforts to optimize reaction conditions, develop more efficient catalyst systems (including heterogeneous catalysts), and explore new applications for this versatile complex.

Data Tables

Application AreaReaction/ProcessKey Reactants/SubstratesRole of Iron-EDTA ComplexRelevant Findings
Gas ScrubbingRemoval of Hydrogen Sulfide (H₂S)H₂S, O₂, [Fe(EDTA)]⁻Oxidation CatalystOxidizes H₂S to elemental sulfur; Fe(II)-EDTA regenerated by O₂. wikipedia.orgaidic.it
Advanced OxidationDegradation of Organic Pollutants (e.g., Ciprofloxacin, Dyes)Organic Pollutant, H₂O₂, [Fe(EDTA)]⁻Fenton/Photo-Fenton CatalystCatalyzes H₂O₂ decomposition to •OH; enhances Fe solubility at higher pH. tandfonline.comresearchgate.net
Heavy Oil ModificationLow-Temperature Catalytic Oxidation of Heavy OilHeavy Oil, Oxidant, EDTA-FeNaOxidation CatalystReduces asphaltene content; increases viscosity reduction rate. mdpi.com
Wastewater TreatmentReduction of Cr(VI) and Dye DegradationCr(VI), Dye, Fe-EDTA-Cotton, OxidantHeterogeneous PhotocatalystCatalyzes reduction and oxidation under irradiation. iwaponline.com
Catalytic ProcessCatalyst SystemConditions (Example)Observed Effect/PerformanceSource
Ciprofloxacin Degradation (Photo-Fenton)Bioschwertmannite + EDTA + H₂O₂pH ~7, 5 g/L catalyst, 500 mg/L H₂O₂99.16% removal efficiency, Rate constant: 0.0357/min. tandfonline.com tandfonline.com
Ciprofloxacin Degradation (Fenton)Bioschwertmannite + EDTA + H₂O₂pH ~7, 5 g/L catalyst, 500 mg/L H₂O₂82% degradation, Rate constant: 0.0129/min. tandfonline.com tandfonline.com
H₂S Removal from AirFe-EDTA/Fiban A-6 (fibrous ion exchanger)Initial H₂S: 60 mg/m³, RH 85-90%, 25°CNearly complete conversion of H₂S to elemental sulfur observed under appropriate conditions. aidic.it aidic.it
Oxidation of 1-phenylethanolFe₃O₄@EDTA-Co²⁺ (Magnetic Nanoparticle)Solvent-free, MW-assisted, 110°CHigh yields of acetophenone (B1666503) (>99% selectivity). mdpi.com mdpi.com
Catalytic Oxidation of Heavy OilEDTA–FeNaLow temperature (140°C)Decreased asphaltene content by 2.57%, viscosity reduction rate >80%. mdpi.com mdpi.com
Oxidation of Fe(II)EDTA by Oxygen in Aqueous SolutionFe(II)EDTA, O₂pH 5-8, 298-328 KReaction is first order in O₂ and second order in Fe(II)EDTA in tested range. researchgate.net researchgate.net

Future Research Directions and Emerging Areas in Iron Edta Chemistry

Development of Novel Iron-EDTA Analogues and Supramolecular Adducts

Future research in Iron-EDTA chemistry is focused on designing and synthesizing novel analogues and supramolecular adducts to enhance specific properties or introduce new functionalities. This includes modifying the EDTA ligand structure to tune the complex's stability, reactivity, and interactions with biological or environmental systems. Studies are exploring Fe(III) complexes with EDTA derivatives containing groups like benzyloxymethylene (BOM) to enable noncovalent interactions with proteins, potentially improving their efficacy in applications such as MRI contrast agents. ecs-nodes.euuniupo.itnih.gov This strategy leverages non-covalent interactions between functionalized complexes and macromolecular systems. zenodo.org The goal is to create systems that combine high efficacy, stability, kinetic inertness, and the ability to engage in specific interactions. ecs-nodes.eu Research also involves comparing the activity of novel iron chelators, including EDTA analogues, for potential therapeutic applications. sci-hub.box

In-depth Mechanistic Understanding of Complex Interactions in Heterogeneous Systems

A deeper understanding of how Iron-EDTA interacts within complex heterogeneous systems is a critical area of research. This involves investigating its behavior at interfaces, such as the water-mineral interface, and its role in reactions occurring on solid surfaces. Studies are exploring the adsorption mechanisms of EDTA on iron oxide surfaces, highlighting the importance of electrostatic and hydrogen-bonding forces in stabilizing surface complexes. researchgate.net The dissolution of minerals in the presence of EDTA and the subsequent readsorption of Fe-EDTA complexes are also being investigated to better understand its environmental impact and potential in remediation. researchgate.net Research also focuses on the mechanism of reactions catalyzed by Iron-EDTA in heterogeneous systems, such as the oxidative degradation of organic pollutants on modified surfaces like EDTA-modified cotton fiber iron complexes. iwaponline.com Understanding these complex interactions is crucial for optimizing the use of Iron-EDTA in various applications, including environmental management and catalysis. jst.go.jprsc.org

Optimization of Environmental Remediation Strategies Involving Iron-EDTA

Optimizing the use of Iron-EDTA in environmental remediation is a significant area of ongoing and future research. This includes enhancing its effectiveness in removing pollutants from water and soil. Studies are exploring the use of Iron-EDTA in Fenton and photo-Fenton processes for degrading contaminants like pentachlorophenol, particularly at near-neutral pH conditions. iwaponline.com Research also focuses on the regeneration and recycling of Fe-EDTA solutions used in processes like gas scrubbing for removing hydrogen sulfide (B99878). wikipedia.orgnih.gov Investigating the use of EDTA-catalyzed zero-valent bimetallic nanoparticles for the reduction of nitrates in water is another area of optimization, aiming for more effective decontamination methods. nih.gov The potential for Iron-EDTA to extract and facilitate the removal of metal and radionuclide contaminants from contaminated sites is also being explored. acs.org

Sustainable and Green Synthesis Approaches for Iron-EDTA

Developing sustainable and environmentally friendly methods for synthesizing Iron-EDTA and related compounds is an emerging research direction. This involves exploring green chemistry principles to minimize waste and energy consumption during production. Research is being conducted on the green synthesis of iron-based nanoparticles, some of which may involve or be modified by EDTA, using plant extracts as reducing and capping agents. mdpi.comdeswater.comnih.govjchemrev.com These approaches offer potential for producing materials relevant to environmental applications in a more sustainable manner. mdpi.comnih.gov The in situ green synthesis of modified iron-containing materials for applications like heavy metal detoxification also represents a move towards more sustainable practices. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for studying Iron-EDTA’s role in redox reactions?

  • Methodological Answer : Use spectrophotometric assays (e.g., monitoring absorbance changes at 260–280 nm for DNA cleavage products) and electrochemical analysis (e.g., cyclic voltammetry) to track redox activity. Standardize buffer systems (e.g., phosphate or Tris-HCl) to maintain pH stability, as Iron-EDTA’s reactivity is pH-dependent . For ascorbate oxidation studies, employ oxygen-sensitive electrodes to quantify O₂ consumption rates .

Q. How should Iron-EDTA concentrations be standardized in catalytic studies to ensure reproducibility?

  • Methodological Answer : Prepare stock solutions using ultrapure water and validate concentrations via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). Account for EDTA’s chelation efficiency by pre-mixing Fe³⁺ and EDTA at a 1:1 molar ratio under controlled pH (e.g., pH 7.4 for physiological relevance) . Include negative controls with EDTA alone to rule out metal-independent effects .

Q. What analytical techniques confirm the stability of Iron-EDTA complexes under varying experimental conditions?

  • Methodological Answer : Employ UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands (e.g., peaks near 260 nm for Fe-EDTA). Use chromatographic methods like HPLC with a cation-exchange column to detect free Fe³⁺ or EDTA dissociation. Stability constants (log K) should be calculated using potentiometric titrations and compared to literature values (e.g., log K ≈ 14.3 for Fe(III)-EDTA at 25°C) .

Advanced Research Questions

Q. How do discrepancies arise in reported catalytic efficiencies of Iron-EDTA in DNA cleavage assays, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from variations in reactive oxygen species (ROS) generation (e.g., •OH vs. O₂⁻) due to differences in reductants (ascorbate vs. H₂O₂) or buffer composition. Address this by:

  • Quantifying ROS using spin-trapping agents (e.g., DMPO for ESR detection) .
  • Validating DNA damage endpoints (e.g., gel electrophoresis for 3′-phosphate termini vs. comet assays for strand breaks) .
  • Replicating conditions from conflicting studies to isolate variables (e.g., ionic strength, chelator purity) .

Q. What mechanistic distinctions exist between Iron-EDTA and other iron chelators (e.g., Fe-EDDS) in oxygen reduction pathways?

  • Methodological Answer : Compare inner-sphere vs. outer-sphere electron transfer mechanisms using Marcus Cross Relation (MCR) analysis. For Iron-EDTA, calculate self-exchange rate constants (k₁₁) and equilibrium constants (K) via stopped-flow kinetics under anaerobic conditions. Contrast with Fe-EDDS, which may exhibit lower redox activity due to steric hindrance from its structural asymmetry .

Q. How does Iron-EDTA modulate peroxynitrite (ONOO⁻) cytotoxicity in biological systems, and what experimental models validate this?

  • Methodological Answer : Use fluorometric assays to measure tyrosine nitration suppression (excitation: 353 nm, emission: 438 nm) in the presence of Iron-EDTA. Conduct cell culture studies with murine macrophages or endothelial cells, pre-treated with Iron-EDTA, and expose to SIN-1 (a peroxynitrite donor). Compare outcomes to controls lacking the chelator, and validate via Western blot for nitrotyrosine residues .

Q. What computational models best predict Iron-EDTA’s reactivity in heterogeneous biological environments?

  • Methodological Answer : Apply density functional theory (DFT) to simulate Fe-EDTA coordination geometry and redox potentials. Use molecular dynamics (MD) simulations to model interactions with biomolecules (e.g., DNA or proteins) in solvated systems. Validate predictions against experimental kinetic data (e.g., rate constants for •OH generation) .

Data Analysis and Contradiction Management

Q. How can researchers reconcile conflicting data on Iron-EDTA’s role in ascorbate oxidation?

  • Methodological Answer : Discrepancies may arise from differing assay conditions (e.g., Fe:EDTA stoichiometry, O₂ availability). Resolve by:

  • Standardizing ascorbate depletion assays with Clark-type oxygen sensors .
  • Testing the impact of competing ions (e.g., Ca²⁺ or Mg²⁺) that may displace Fe³⁺ from EDTA .
  • Publishing raw datasets and full experimental protocols to enable cross-lab validation .

Comparative and Applied Studies

Q. What are the limitations of Iron-EDTA in mimicking physiological iron transport compared to endogenous chelators (e.g., transferrin)?

  • Methodological Answer : Iron-EDTA lacks the protein-binding specificity of transferrin, leading to nonspecific redox reactions. Use comparative studies with transferrin-bound iron in cell culture models (e.g., HepG2 cells) to assess differences in iron uptake (via calcein-AM fluorescence quenching) and oxidative stress markers (e.g., glutathione levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.